Ercc1-xpf-IN-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-3-2-10(12(17)7-11)6-15(21)18-8-9-1-4-13(19)14(20)5-9/h1-5,7,19-20H,6,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPCQXGBKRAJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CC2=C(C=C(C=C2)Cl)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of Ercc1-Xpf Inhibitors: A Technical Guide
Disclaimer: As of November 2025, detailed public information regarding a specific compound designated "Ercc1-xpf-IN-2" is not available. This guide provides a comprehensive overview of the mechanism of action for inhibitors of the ERCC1-XPF complex based on publicly accessible preclinical data for representative small molecule inhibitors.
Introduction
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) heterodimer is a critical structure-specific endonuclease involved in multiple DNA repair pathways, most notably the Nucleotide Excision Repair (NER) pathway. The NER pathway is essential for removing bulky DNA lesions, including those induced by platinum-based chemotherapies such as cisplatin. Overexpression of ERCC1 is a known mechanism of resistance to these therapies in various cancers. Consequently, inhibiting the ERCC1-XPF complex presents a promising strategy to potentiate the efficacy of existing anticancer drugs. This document outlines the core mechanism of action of ERCC1-XPF inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
ERCC1-XPF inhibitors function by directly targeting the endonuclease activity of the complex or by disrupting the protein-protein interaction between ERCC1 and XPF. By inhibiting this complex, the repair of cisplatin-induced DNA damage is compromised, leading to an accumulation of cytotoxic lesions and ultimately, apoptotic cell death in cancer cells. This chemosensitization is the primary therapeutic goal of these inhibitors.
Quantitative Data on Representative ERCC1-XPF Inhibitors
The following table summarizes the in vitro potency of representative small molecule inhibitors of ERCC1-XPF identified in preclinical studies.
| Compound ID | Assay Type | IC50 | Target | Source |
| Hit 1 | Gel-based nuclease assay | ~25 nM | ERCC1-XPF endonuclease activity | |
| Hit 2 | Gel-based nuclease assay | ~500 nM | ERCC1-XPF endonuclease activity | |
| NSC16168 | Not Specified | 0.42 µM | ERCC1-XPF |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation of inhibitor data. Below are protocols for key experiments used in the characterization of ERCC1-XPF inhibitors.
High-Throughput Screening (HTS) for ERCC1-XPF Inhibitors
A fluorescence-based HTS assay is often employed for the initial identification of inhibitor compounds.
Objective: To identify small molecules that inhibit the endonuclease activity of ERCC1-XPF from a large compound library.
Principle: A synthetic DNA substrate with a fluorophore and a quencher is used. Cleavage of the substrate by ERCC1-XPF separates the fluorophore from the quencher, resulting in a fluorescent signal. Inhibitors will prevent this cleavage, leading to a reduction in fluorescence.
Protocol:
-
Reagent Preparation:
-
Purified recombinant human ERCC1-XPF protein.
-
Fluorescently labeled DNA substrate.
-
Assay buffer.
-
Compound library diluted to the desired screening concentration.
-
-
Assay Procedure (96-well plate format):
-
Pre-read the plate with only the DNA substrate to establish a baseline fluorescence.
-
Add ERCC1-XPF protein to the wells containing the DNA substrate.
-
Incubate to allow for enzymatic activity, leading to an increase in fluorescence.
-
In parallel plates, add compounds from the library prior to the addition of the ERCC1-XPF enzyme.
-
"Hits" are identified in wells where the fluorescence signal is significantly reduced compared to the control (enzyme + substrate, no inhibitor).
-
Gel-Based Nuclease Incision Assay
This in vitro assay is used to validate the inhibitory activity of hits identified from HTS.
Objective: To confirm and quantify the inhibitory effect of a compound on the nuclease activity of ERCC1-XPF.
Principle: A radiolabeled DNA substrate is incubated with the ERCC1-XPF enzyme in the presence and absence of the inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis and visualized by phosphorimaging. Inhibition is observed as a decrease in the amount of incised DNA product.
Protocol:
-
Substrate Preparation:
-
A 5'-[32P] radiolabeled DNA substrate designed to be a target for ERCC1-XPF is prepared.
-
-
Reaction Mixture:
-
Incubate varying concentrations of the inhibitor with purified ERCC1-XPF protein.
-
Initiate the reaction by adding the radiolabeled DNA substrate.
-
-
Product Visualization:
-
The reaction is stopped, and the DNA products are separated on a denaturing polyacrylamide gel.
-
The gel is dried and exposed to a phosphorimager screen to visualize the radiolabeled DNA fragments.
-
-
Data Analysis:
-
The intensity of the bands corresponding to the incised product is quantified to determine the IC50 value of the inhibitor.
-
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Ercc1-xpf-IN-2 and the Nucleotide Excision Repair Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (Ercc1-Xpf) endonuclease is a critical enzyme complex in the Nucleotide Excision Repair (NER) pathway, a primary DNA repair mechanism for bulky, helix-distorting lesions induced by ultraviolet (UV) light and certain chemotherapeutic agents. The Ercc1-Xpf complex is responsible for making the 5' incision to the DNA lesion, a crucial step in the removal of damaged DNA segments. In addition to its role in NER, Ercc1-Xpf is also involved in other DNA repair pathways, including interstrand crosslink (ICL) repair and some forms of double-strand break (DSB) repair.
Elevated expression of Ercc1 has been correlated with resistance to platinum-based chemotherapies, such as cisplatin, in various cancers. This has made the Ercc1-Xpf complex an attractive target for the development of small molecule inhibitors to enhance the efficacy of existing cancer therapies. This technical guide focuses on Ercc1-xpf-IN-2, a potent inhibitor of the Ercc1-Xpf endonuclease, and its interaction with the NER pathway.
This compound: A Potent Inhibitor of NER
This compound, also known as compound 13, is a catechol-based small molecule inhibitor of the Ercc1-Xpf endonuclease. It has been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies. This inhibitor shows promise in sensitizing cancer cells to DNA damaging agents.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.
| Parameter | Value | Assay Type | Cell Line | Notes |
| Ercc1-Xpf IC50 | 0.6 µM | Fluorescence-based endonuclease assay | - | In vitro inhibition of purified Ercc1-Xpf complex. |
| NER Inhibition IC50 | 15.6 µM | Comet Assay | A375 melanoma | Inhibition of nucleotide excision repair in a cellular context. |
| FEN-1 IC50 | >100 µM | Nuclease Assay | - | Demonstrates selectivity over Flap endonuclease 1. |
| DNase I IC50 | >100 µM | Nuclease Assay | - | Demonstrates selectivity over DNase I. |
| Cisplatin Enhancement | 1.5-fold increase in activity (PF50) | Cytotoxicity Assay | A375 melanoma | Potentiates the cytotoxic effect of cisplatin. |
| γH2AX Foci | Increased number of foci | Immunofluorescence | A375 melanoma | Indicates a delay in DNA repair. |
| Cell Viability | Not toxic at 10 µM | Cytotoxicity Assay | Hep-G2 | Shows low intrinsic cytotoxicity in a liver cancer cell line. |
| Microsomal Half-life (Mouse) | 23 min | In vitro metabolism assay | - | |
| Microsomal Half-life (Human) | 28 min | In vitro metabolism assay | - |
Signaling Pathways and Experimental Workflows
Nucleotide Excision Repair (NER) Pathway
The NER pathway is a complex, multi-step process involving the coordinated action of numerous proteins. Ercc1-Xpf plays a pivotal role in the incision step of this pathway.
In-Depth Technical Guide: Target Validation of Ercc1-xpf-IN-2 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a critical structure-specific endonuclease involved in multiple DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Double-Strand Break (DSB) repair.[1] Its central role in repairing DNA damage induced by platinum-based chemotherapeutics, such as cisplatin, has made it a compelling target for drug development.[1][2] Overexpression of the ERCC1-XPF complex in tumors is often correlated with chemoresistance and poor patient outcomes. Therefore, inhibitors of this complex hold significant promise as agents to sensitize cancer cells to DNA-damaging therapies.
This technical guide focuses on the target validation of a specific small molecule inhibitor, Ercc1-xpf-IN-2 . This molecule, also identified as compound 13 in the primary literature, is a potent, catechol-based inhibitor of the ERCC1-XPF endonuclease.[1] This document provides a comprehensive overview of its mechanism of action, quantitative data from key validation experiments, and detailed experimental protocols.
Mechanism of Action and Target Engagement
This compound directly inhibits the endonuclease activity of the ERCC1-XPF complex.[1] By binding to the complex, it prevents the incision of damaged DNA, thereby stalling the DNA repair process. This inhibition leads to an accumulation of DNA lesions, particularly those induced by platinum-based drugs, ultimately resulting in increased cancer cell death. The validation of this compound's activity involves a series of biochemical and cell-based assays to confirm its potency, selectivity, and cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.
| Biochemical Assay | Parameter | Value | Notes |
| ERCC1-XPF Endonuclease Inhibition | IC50 | 0.6 µM | In vitro fluorescence-based assay |
| FEN-1 Endonuclease Inhibition | IC50 | >100 µM | Demonstrates selectivity over other endonucleases |
| DNase I Inhibition | IC50 | >100 µM | Demonstrates selectivity |
| Binding Kinetics | Kd | ~30 µM | Slow binding kinetics |
| Cell-Based Assays (A375 Melanoma Cells) | Parameter | Value | Notes |
| Nucleotide Excision Repair (NER) Inhibition | IC50 | 15.6 µM | Recombinant GFP reporter assay |
| Cisplatin Sensitization | Potentiation Factor (PF50) | ~1.5-fold | Enhancement of cisplatin cytotoxicity |
| DNA Damage Response (γH2AX) | - | Delay in DNA repair | Increased γH2AX foci at 6 hours post-treatment |
| Cytotoxicity (Hep-G2 cells) | - | Non-toxic at 10 µM | - |
| Pharmacokinetic Properties | Parameter | Value | Notes |
| Mouse Microsomal Half-life | t1/2 | 23 min | - |
| Human Microsomal Half-life | t1/2 | 28 min | - |
Signaling Pathways and Experimental Workflows
ERCC1-XPF in DNA Repair Pathways
The ERCC1-XPF complex is a crucial component of multiple DNA repair pathways. The diagram below illustrates its involvement in Nucleotide Excision Repair (NER) and Interstrand Crosslink (ICL) Repair, highlighting the point of inhibition by this compound.
Caption: Role of ERCC1-XPF in DNA repair and its inhibition by this compound.
Experimental Workflow for Target Validation
The following diagram outlines the key experimental steps for the validation of this compound as an inhibitor of the ERCC1-XPF complex in cancer cells.
Caption: Experimental workflow for the target validation of this compound.
Experimental Protocols
ERCC1-XPF Endonuclease Inhibition Assay (In Vitro)
This fluorescence-based assay measures the inhibition of the endonuclease activity of purified ERCC1-XPF protein.
-
Principle: A stem-loop DNA substrate with a 5'-FAM fluorescent dye and a 3'-dabcyl quencher is used. Cleavage of the substrate by ERCC1-XPF separates the dye from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant human ERCC1-XPF protein
-
Fluorescently labeled stem-loop DNA substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, DNA substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the purified ERCC1-XPF protein.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation/emission wavelengths appropriate for FAM).
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Nucleotide Excision Repair (NER) Inhibition Assay (Cell-Based)
This assay assesses the ability of this compound to inhibit NER in living cells using a host cell reactivation assay with a GFP reporter plasmid.
-
Principle: A plasmid expressing Green Fluorescent Protein (GFP) is damaged by UV radiation. When transfected into cells, the repair of the plasmid by the NER pathway restores GFP expression. Inhibition of NER results in reduced GFP expression.
-
Materials:
-
A375 melanoma cells
-
pEGFP plasmid
-
UV crosslinker
-
Transfection reagent
-
This compound
-
Flow cytometer
-
-
Procedure:
-
Damage the pEGFP plasmid by exposing it to a controlled dose of UVC radiation.
-
Seed A375 cells in 24-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Transfect the cells with the UV-damaged pEGFP plasmid.
-
Incubate for a further 24-48 hours to allow for DNA repair and GFP expression.
-
Harvest the cells and analyze GFP expression by flow cytometry.
-
Calculate the percentage of NER inhibition relative to the vehicle-treated control and determine the IC50 value.
-
Cisplatin Sensitization Assay (Cell-Based)
This assay determines if this compound can enhance the cytotoxic effects of cisplatin in cancer cells.
-
Principle: Cells are co-treated with a fixed concentration of this compound and varying concentrations of cisplatin. Cell viability is measured to assess the synergistic effect.
-
Materials:
-
A375 melanoma cells
-
This compound
-
Cisplatin
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
-
Procedure:
-
Seed A375 cells in 96-well plates.
-
Treat the cells with a non-toxic concentration of this compound in combination with a serial dilution of cisplatin. Include controls for each compound alone.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent.
-
Plot the dose-response curves for cisplatin with and without this compound and calculate the potentiation factor (PF50), which is the ratio of the IC50 of cisplatin alone to the IC50 of cisplatin in the presence of the inhibitor.
-
γH2AX Foci Formation Assay (Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks (DSBs) as a measure of DNA damage and repair kinetics.
-
Principle: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DSBs. Immunofluorescence is used to detect γH2AX foci within the nucleus.
-
Materials:
-
A375 melanoma cells grown on coverslips
-
This compound
-
Cisplatin (or other DNA damaging agent)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound and a DNA damaging agent.
-
Fix the cells at different time points (e.g., 0, 6, 24 hours) with PFA.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell. A delay in the resolution of foci in the presence of this compound indicates inhibition of DNA repair.
-
Conclusion
The available data strongly support the validation of this compound as a potent and selective inhibitor of the ERCC1-XPF endonuclease. Its ability to inhibit nucleotide excision repair and sensitize cancer cells to cisplatin highlights its therapeutic potential. The provided experimental protocols offer a robust framework for further investigation and characterization of this and other ERCC1-XPF inhibitors in preclinical cancer models. Further studies are warranted to explore its in vivo efficacy and to optimize its pharmacokinetic properties for potential clinical development.
References
Methodological & Application
Ercc1-xpf-IN-2 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ercc1-xpf-IN-2 is a small molecule inhibitor of the Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) heterodimer, a critical endonuclease in multiple DNA repair pathways. The ERCC1-XPF complex is essential for the nucleotide excision repair (NER) pathway, which removes bulky DNA adducts and lesions, as well as for interstrand crosslink (ICL) repair and aspects of double-strand break (DSB) repair.[1][2][3] By inhibiting the heterodimerization and thus the endonuclease activity of ERCC1-XPF, this compound can sensitize cancer cells to DNA-damaging chemotherapies and radiation.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on DNA repair and to evaluate its potential as a chemosensitizing agent.
Mechanism of Action
The ERCC1-XPF heterodimer is a structure-specific endonuclease where XPF contains the catalytic domain, and ERCC1 is crucial for DNA binding and stabilizing XPF.[1] This complex incises the damaged DNA strand 5' to the lesion during NER. This compound functions by disrupting the interaction between ERCC1 and XPF, thereby inhibiting the endonuclease activity of the complex.[1][2] This leads to an accumulation of unrepaired DNA damage, ultimately resulting in increased cytotoxicity of DNA-damaging agents.
Caption: Signaling pathway of ERCC1-XPF in DNA repair and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the experimental conditions and results for cell-based assays using an Ercc1-xpf inhibitor (referred to as compound 6 in the source).[2]
Table 1: Cell Lines and Culture Conditions
| Cell Line | Cancer Type | Culture Medium | Supplements | Incubation Conditions |
| HCT-116 | Colorectal Cancer | 1:1 DMEM/F12 | 10% FBS, 50 units/mL penicillin, 50 µg/mL streptomycin, 2.5 mM L-glutamine, 0.1 mM nonessential amino acids, 1 mM sodium pyruvate | 37°C, 5% CO2 |
| A549 | Lung Cancer | 1:1 DMEM/F12 | 10% FBS, 50 units/mL penicillin, 50 µg/mL streptomycin, 2.5 mM L-glutamine, 0.1 mM nonessential amino acids, 1 mM sodium pyruvate | 37°C, 5% CO2 |
Table 2: Experimental Parameters for Cellular Assays
| Assay | Cell Line | Inhibitor Concentration | Treatment Time | Key Findings |
| Proximity Ligation Assay (PLA) | A549 | 2 µM | 24 hours | Significant reduction in ERCC1-XPF heterodimerization foci.[2] |
| Sensitization to UVC Radiation | HCT-116 | 0.5 µM, 1 µM | Pre-treatment | Dose-dependent sensitization to UVC radiation.[2] |
| Sensitization to Cyclophosphamide | HCT-116 | Not specified | Pre-treatment | Sensitized cells to the DNA crosslinking agent.[2] |
| Sensitization to Ionizing Radiation | HCT-116 | 0.5 µM, 1 µM | Pre-treatment | Dose-dependent sensitization to ionizing radiation.[2] |
Experimental Protocols
General Cell Culture Protocol
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Cell Maintenance:
-
Monitor cell growth daily and change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
Caption: General workflow for cell culture maintenance.
Proximity Ligation Assay (PLA) to Detect ERCC1-XPF Heterodimerization
This protocol is adapted from a previously published method to visualize the disruption of the ERCC1-XPF interaction in cells.[1][2]
-
Cell Seeding: Seed 3 x 10^4 A549 cells per well in an 8-well chamber slide.[1]
-
Treatment: After 24 hours, treat the cells with 2 µM this compound or DMSO (vehicle control) for another 24 hours.[2]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
PLA Protocol:
-
Follow the manufacturer's instructions for the Duolink® PLA kit.
-
Briefly, incubate with primary antibodies against ERCC1 and XPF.
-
Incubate with PLA probes (secondary antibodies conjugated with oligonucleotides).
-
Perform the ligation and amplification steps.
-
-
Imaging and Analysis:
-
Mount the slides with a mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent foci) using a fluorescence microscope.
-
Quantify the number of foci per cell to determine the extent of ERCC1-XPF interaction. A significant decrease in foci in treated cells indicates disruption of the heterodimer.[2]
-
Cellular Repair of UV-Induced DNA Damage (CPD Removal Assay)
This protocol assesses the effect of this compound on the repair of cyclobutane pyrimidine dimers (CPDs), a hallmark of NER.[1]
-
Cell Seeding and Treatment:
-
Seed HCT-116 cells on coverslips in a 6-well plate.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM and 1 µM) or DMSO for a specified pre-treatment time.[2]
-
-
UV Irradiation:
-
Wash the cells with PBS.
-
Irradiate the cells with a specific dose of UVC (e.g., 10 J/m²).
-
-
Repair Incubation:
-
Add fresh medium (with or without the inhibitor) and allow the cells to repair the DNA damage for various time points (e.g., 0, 6, 12, 24 hours).
-
-
Immunofluorescence:
-
Fix and permeabilize the cells as described in the PLA protocol.
-
Incubate with a primary antibody against thymine dimers (CPDs).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the fluorescence intensity of the CPD staining in the nucleus. A sustained high level of fluorescence in treated cells compared to the control indicates inhibition of NER.[1]
-
Cell Viability and Sensitization Assays
This protocol determines the ability of this compound to sensitize cancer cells to DNA-damaging agents like UVC, cyclophosphamide, or ionizing radiation.[2]
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well.
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5 µM and 1 µM) or DMSO.[2]
-
-
DNA Damaging Agent Treatment:
-
After a pre-incubation period with the inhibitor (e.g., 1-2 hours), expose the cells to a range of doses of the DNA damaging agent (e.g., UVC, cyclophosphamide, or ionizing radiation).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment:
-
Measure cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Read the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for the DNA damaging agent in the presence and absence of the inhibitor. A significant decrease in the IC50 value indicates sensitization.
-
Caption: Workflow for cell viability and sensitization assays.
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ercc1-xpf-IN-2 in Cisplatin Sensitization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors. However, its efficacy is often limited by intrinsic or acquired resistance. A key mechanism of resistance involves the cellular DNA repair machinery, which removes cisplatin-induced DNA adducts. The ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) endonuclease is a critical enzyme complex involved in the nucleotide excision repair (NER) and interstrand crosslink (ICL) repair pathways, both of which are essential for repairing DNA damage caused by cisplatin.[1][2][3] High levels of ERCC1-XPF have been correlated with poor overall survival and resistance to platinum-based therapies in several cancers.[1]
Ercc1-xpf-IN-2 is a potent small molecule inhibitor of the ERCC1-XPF endonuclease with an IC50 value of 0.6 µM.[4] By inhibiting ERCC1-XPF, this compound can prevent the repair of cisplatin-induced DNA damage, leading to the accumulation of cytotoxic lesions and ultimately sensitizing cancer cells to cisplatin treatment. These application notes provide detailed protocols for utilizing this compound in cisplatin sensitization assays to evaluate its potential as a chemosensitizer.
Mechanism of Action: ERCC1-XPF in DNA Repair and Cisplatin Resistance
Cisplatin exerts its cytotoxic effect primarily by forming DNA adducts, including intrastrand and interstrand crosslinks. These adducts distort the DNA helix, blocking replication and transcription and inducing apoptosis. The ERCC1-XPF endonuclease plays a crucial role in removing these adducts through two major DNA repair pathways:
-
Nucleotide Excision Repair (NER): This pathway removes bulky DNA lesions, including cisplatin-induced intrastrand adducts. ERCC1-XPF is responsible for making the 5' incision to the damaged DNA segment, a critical step in the excision of the lesion.[5][6][7]
-
Interstrand Crosslink (ICL) Repair: ICLs are highly toxic lesions that covalently link the two strands of DNA. The repair of ICLs is a complex process involving multiple pathways, and ERCC1-XPF is essential for the unhooking of the crosslink.[8]
By inhibiting the endonuclease activity of ERCC1-XPF, this compound prevents the removal of these cytotoxic DNA adducts, leading to persistent DNA damage, cell cycle arrest, and ultimately, apoptosis.
Signaling Pathway Diagrams
Experimental Protocols
The following protocols are designed to assess the cisplatin-sensitizing effects of this compound in cancer cell lines. It is recommended to use a panel of cell lines with varying ERCC1 expression levels to obtain comprehensive results.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. They are used to determine the IC50 (half-maximal inhibitory concentration) of cisplatin alone and in combination with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Cisplatin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[9][10][11][12]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin in complete medium.
-
Prepare a fixed, non-toxic concentration of this compound in complete medium. The concentration should be determined from single-agent toxicity assays (typically below its IC20).
-
Treat cells with:
-
Vehicle control (medium with DMSO)
-
This compound alone
-
Increasing concentrations of cisplatin alone
-
Increasing concentrations of cisplatin in combination with the fixed concentration of this compound
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/CCK-8 Assay:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values for cisplatin alone and in combination with this compound using a suitable software (e.g., GraphPad Prism).
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment and is considered the gold standard for determining cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates or petri dishes
-
Cisplatin
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.[13][14]
-
Drug Treatment: Treat the cells with cisplatin and/or this compound as described in the cell viability assay protocol.
-
Incubation: After 24 hours of treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (≥50 cells) in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
-
Plot the surviving fraction against the cisplatin concentration to generate cell survival curves.
-
Immunofluorescence for γH2AX Foci Formation
This assay visualizes and quantifies DNA double-strand breaks (DSBs), a marker of DNA damage. Increased and persistent γH2AX foci in cells treated with the combination of cisplatin and this compound indicate enhanced DNA damage.[15][16][17][18][19]
Materials:
-
Cancer cell lines
-
Coverslips in 24-well plates
-
Cisplatin and this compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. Treat with cisplatin and/or this compound for a defined period (e.g., 6, 24 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells under a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Experimental Workflow Diagram
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of Cisplatin in Combination with this compound
| Cell Line | Treatment | Cisplatin IC50 (µM) ± SD | Sensitization Enhancement Ratio (SER) |
| Cell Line A | Cisplatin Alone | Value | 1.0 |
| Cisplatin + this compound (X µM) | Value | IC50 (Cis) / IC50 (Cis + Inh) | |
| Cell Line B | Cisplatin Alone | Value | 1.0 |
| Cisplatin + this compound (X µM) | Value | IC50 (Cis) / IC50 (Cis + Inh) |
SD: Standard Deviation from at least three independent experiments. SER: A ratio greater than 1 indicates sensitization.
Table 2: Clonogenic Survival Assay Data
| Cell Line | Treatment | Plating Efficiency (%) ± SD | Surviving Fraction at Y µM Cisplatin ± SD |
| Cell Line A | Control | Value | 1.0 |
| This compound (X µM) | Value | Value | |
| Cisplatin (Y µM) | - | Value | |
| Cisplatin (Y µM) + this compound (X µM) | - | Value |
Table 3: Quantification of γH2AX Foci
| Cell Line | Treatment (Time) | Average γH2AX Foci per Nucleus ± SD | Fold Change vs. Control |
| Cell Line A | Control | Value | 1.0 |
| This compound (X µM) | Value | Value | |
| Cisplatin (Y µM) | Value | Value | |
| Cisplatin (Y µM) + this compound (X µM) | Value | Value |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for researchers to investigate the potential of this compound as a cisplatin-sensitizing agent. By systematically evaluating its effects on cell viability, long-term survival, and DNA damage, these assays can elucidate the therapeutic potential of targeting the ERCC1-XPF endonuclease to overcome cisplatin resistance in cancer. The structured data presentation will facilitate clear interpretation and comparison of results, contributing to the development of more effective combination cancer therapies.
References
- 1. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 2. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunodetection of DNA repair endonuclease ERCC1-XPF in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ERCC1-XPF Endonuclease Facilitates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
- 12. toolsbiotech.com [toolsbiotech.com]
- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 17. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 18. crpr-su.se [crpr-su.se]
- 19. google.com [google.com]
Ercc1-xpf-IN-2 dosage and administration in vivo models
An in-depth analysis of scientific literature and public databases did not yield specific information on a compound designated "Ercc1-xpf-IN-2." This suggests that the compound may be proprietary, in early-stage development and not yet publicly disclosed, or an internal designation. However, to fulfill the request for detailed application notes and protocols for an Ercc1-XPF inhibitor in in vivo models, this document provides a comprehensive overview based on the publicly available data for NSC16168 , a known and specific inhibitor of the ERCC1-XPF endonuclease.
Application Notes for NSC16168, an ERCC1-XPF Inhibitor
Introduction
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a structure-specific endonuclease that plays a critical role in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair.[1][2] These pathways are crucial for repairing DNA damage induced by platinum-based chemotherapies such as cisplatin.[1][2] High expression levels of ERCC1 have been associated with resistance to these therapies in various cancers.[3] Therefore, inhibiting the ERCC1-XPF endonuclease activity presents a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents.[1][3]
NSC16168 is a small molecule inhibitor that specifically targets the endonuclease activity of the ERCC1-XPF heterodimer with an IC50 of 0.42 μM.[4] By inhibiting this complex, NSC16168 blocks the repair of DNA lesions, thereby sensitizing cancer cells to the cytotoxic effects of drugs like cisplatin.[2][4][5] Preclinical studies have demonstrated that NSC16168 can potentiate the antitumor activity of cisplatin in both in vitro and in vivo models.[2][4][5]
Mechanism of Action
NSC16168 functions by directly inhibiting the nuclease activity of the ERCC1-XPF complex. This inhibition prevents the incision of damaged DNA, a critical step in the NER and ICL repair pathways. The accumulation of unrepaired DNA lesions, particularly those induced by platinum-based drugs, leads to increased cytotoxicity and apoptotic cell death in cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for NSC16168 from preclinical studies.
| Parameter | Value | Reference |
| Target | ERCC1-XPF Endonuclease | [4] |
| IC50 | 0.42 μM | [4] |
| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |
| Mouse Xenograft | H460 (Non-small cell lung cancer) | 20 mg/kg | Intraperitoneal (IP) | Twice daily for 10 days | Potentiated cisplatin antitumor activity. Minimal to no toxicity observed with NSC16168 alone. | [4] |
Protocols
In Vivo Xenograft Study Protocol
This protocol is based on the methodology described for testing the efficacy of NSC16168 in combination with cisplatin in a lung cancer xenograft model.[4]
1. Animal Model and Cell Line
-
Animal: Athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks old.
-
Cell Line: H460 human non-small cell lung cancer cells.
2. Tumor Cell Implantation
-
Culture H460 cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 2.5 x 107 cells/mL.
-
Subcutaneously inject 2.5 x 106 cells (100 µL) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Animal Grouping and Treatment
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
NSC16168 alone
-
Cisplatin alone
-
NSC16168 + Cisplatin
-
-
NSC16168 Formulation and Administration:
-
A possible formulation for in vivo use could involve solvents like DMSO and PEG300.[6] For example, a stock solution can be prepared in DMSO and then diluted with a vehicle such as a mix of PEG300, Tween 80, and saline.[6]
-
Administer NSC16168 at a dose of 20 mg/kg via intraperitoneal (IP) injection.[4]
-
The dosing schedule is twice daily for 10 consecutive days.[4]
-
-
Cisplatin Administration:
-
Administer cisplatin at a clinically relevant dose for the mouse model (e.g., determined from literature or preliminary studies) via an appropriate route (e.g., IP injection).
-
The timing of cisplatin administration should be coordinated with the NSC16168 treatment to maximize the synergistic effect.
-
4. Monitoring and Endpoint
-
Monitor tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Observe the animals for any signs of toxicity or distress.[4]
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
References
- 1. Inhibition of the ERCC1-XPF structure-specific endonuclease to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSC16168 | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
Techniques for Measuring Ercc1-Xpf Inhibition by Ercc1-Xpf-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the inhibition of the Ercc1-Xpf endonuclease by the small molecule inhibitor, Ercc1-Xpf-IN-2. These guidelines are intended to assist researchers in the fields of DNA repair, cancer biology, and drug development in assessing the biochemical and cellular activity of this inhibitor.
Introduction to Ercc1-Xpf and its Inhibition
The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (Ercc1-Xpf) complex is a structure-specific endonuclease that plays a critical role in multiple DNA repair pathways, including nucleotide excision repair (NER) and the Fanconi Anemia (FA) pathway for interstrand crosslink (ICL) repair[1][2][3][4]. By making incisions 5' to the DNA lesion, Ercc1-Xpf is essential for removing damaged DNA and maintaining genomic stability[5][6].
Overexpression of Ercc1 is associated with resistance to platinum-based chemotherapies in various cancers[7][8]. Therefore, inhibiting the endonuclease activity of Ercc1-Xpf is a promising strategy to potentiate the efficacy of DNA-damaging agents[7][9][10][11]. This compound is a potent small molecule inhibitor of the Ercc1-Xpf endonuclease[12]. This document outlines key biochemical and cellular assays to characterize the inhibitory activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the available quantitative data for easy comparison.
| Assay Type | Parameter | Value | Cell Line (if applicable) | Reference |
| Biochemical Endonuclease Assay | IC₅₀ | 0.6 µM | N/A | [12] |
| Nucleotide Excision Repair (NER) Assay | IC₅₀ | 15.6 µM | A375 | [12] |
| γH2AX Foci Formation | Effect | Delayed DNA repair | Not Specified | [12] |
| Selectivity vs. FEN-1 | IC₅₀ | >100 µM | N/A | [12] |
| Selectivity vs. DNase I | IC₅₀ | >100 µM | N/A | [12] |
Signaling Pathway and Experimental Workflows
To visualize the role of Ercc1-Xpf and the experimental approaches to measure its inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. XPF-ERCC1 participates in the Fanconi anemia pathway of cross-link repair. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 4. XPF–ERCC1: Linchpin of DNA crosslink repair | PLOS Genetics [journals.plos.org]
- 5. The Fanconi Anemia Protein, FANCG, Binds to the ERCC1-XPF Endonuclease via its Tetratricopeptide Repeats and the Central Domain of ERCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Specific Endonuclease Ercc1-Xpf Is Required To Resolve DNA Interstrand Cross-Link-Induced Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apcari.ca [apcari.ca]
- 10. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application of Ercc1-xpf-IN-2 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Excision repair cross-complementation group 1 (ERCC1)-xeroderma pigmentosum group F (XPF) is a heterodimeric endonuclease that plays a critical role in the nucleotide excision repair (NER) pathway. The NER pathway is a major DNA repair mechanism responsible for removing bulky DNA lesions, including those induced by platinum-based chemotherapeutic agents like cisplatin. In non-small cell lung cancer (NSCLC), overexpression of ERCC1 is associated with resistance to cisplatin therapy and a poorer prognosis for patients. Consequently, the ERCC1-XPF complex has emerged as a promising therapeutic target to overcome chemoresistance.
Ercc1-xpf-IN-2 is a potent and specific small molecule inhibitor of the ERCC1-XPF endonuclease. By inhibiting ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA damage, leading to the accumulation of DNA lesions and subsequent cancer cell death. This sensitizes NSCLC cells to the cytotoxic effects of cisplatin, offering a potential strategy to enhance the efficacy of current chemotherapy regimens.
Mechanism of Action
This compound directly inhibits the endonuclease activity of the ERCC1-XPF complex. This inhibition occurs within the NER pathway, preventing the incision of the damaged DNA strand upstream of the lesion. This disruption of a critical step in DNA repair leads to the persistence of cisplatin-induced DNA adducts, ultimately triggering apoptosis and enhancing the anti-tumor activity of cisplatin. A key indicator of this DNA damage is the phosphorylation of the histone variant H2AX (γH2AX), which forms foci at the sites of DNA double-strand breaks. Treatment with this compound in combination with cisplatin leads to a significant increase in γH2AX foci, indicating a delay in DNA repair.
Applications in NSCLC Research
-
Sensitization to Platinum-Based Chemotherapy: this compound can be utilized in preclinical studies to investigate its ability to sensitize NSCLC cell lines and animal models to cisplatin and other platinum-based drugs.
-
Overcoming Chemoresistance: Research can focus on the efficacy of this compound in NSCLC models that have developed resistance to cisplatin, aiming to restore sensitivity.
-
Combination Therapy Studies: this compound is an ideal candidate for combination therapy studies with various DNA-damaging agents to explore synergistic anti-cancer effects.
-
Biomarker Discovery: Studies can be designed to identify biomarkers that predict the sensitivity of NSCLC tumors to treatment with this compound in combination with chemotherapy.
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Efficacy | |||
| IC50 (ERCC1-XPF Endonuclease Inhibition) | 0.6 µM | Biochemical Assay | [1][2] |
| IC50 (Nucleotide Excision Repair Inhibition) | 15.6 µM | A375 cells | [3] |
| Cisplatin Activity Enhancement | Up to 1.5-fold | A375 cells | [3] |
| Pharmacokinetics | |||
| Mouse Microsomal Half-life (t1/2) | 23 min | In vitro | [3] |
| Human Microsomal Half-life (t1/2) | 28 min | In vitro | [3] |
| Cellular Effects | |||
| Toxicity in Hep-G2 cells (at 10 µM) | Not toxic | Hep-G2 cells | [3] |
| DNA Repair Delay | Right shift towards higher γH2AX foci/cell | A375 cells | [3] |
Experimental Protocols
In Vitro ERCC1-XPF Endonuclease Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of the purified ERCC1-XPF protein.
Materials:
-
Purified recombinant human ERCC1-XPF protein
-
Fluorescently labeled DNA substrate (e.g., a stem-loop oligonucleotide with a 5'-FAM and 3'-Dabcyl modification)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 60 mM NaCl, 1 mM DTT, 0.5 mM MnCl2, 100 µg/ml BSA)
-
This compound
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the purified ERCC1-XPF protein to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of this compound alone and in combination with cisplatin on NSCLC cells.
Materials:
-
NSCLC cell line (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, cisplatin, or a combination of both. Include untreated and vehicle-treated (DMSO) wells as controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
γH2AX Immunofluorescence Staining for DNA Damage
This protocol visualizes and quantifies DNA double-strand breaks by detecting γH2AX foci in NSCLC cells treated with this compound and cisplatin.
Materials:
-
NSCLC cells
-
Glass coverslips in a 24-well plate
-
This compound and Cisplatin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed NSCLC cells onto glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound, cisplatin, or the combination for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound and cisplatin on the ability of single NSCLC cells to form colonies.
Materials:
-
NSCLC cell line
-
Complete cell culture medium
-
This compound and Cisplatin
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat a suspension of NSCLC cells with various concentrations of this compound, cisplatin, or the combination for a defined period (e.g., 24 hours).
-
After treatment, wash the cells and plate a known number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 10-14 days at 37°C to allow for colony formation.
-
Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.
Visualizations
Caption: Inhibition of the Nucleotide Excision Repair (NER) pathway by this compound.
References
Application Notes and Protocols for Studying Interstrand Crosslink Repair Using Ercc1-xpf-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interstrand crosslinks (ICLs) are highly cytotoxic DNA lesions that covalently link both strands of the DNA double helix, posing a significant barrier to essential cellular processes like replication and transcription. The repair of ICLs is a complex process involving multiple pathways, with the ERCC1-XPF endonuclease playing a pivotal role. ERCC1-XPF, a heterodimeric protein, is a structure-specific endonuclease essential for the "unhooking" step in ICL repair, where incisions are made on one DNA strand flanking the crosslink. This activity is critical for initiating downstream repair events.[1][2][3] The inhibition of ERCC1-XPF has emerged as a promising therapeutic strategy to sensitize cancer cells to ICL-inducing chemotherapeutic agents, such as cisplatin and mitomycin C.[4][5]
Ercc1-xpf-IN-2 is a potent and specific small molecule inhibitor of the ERCC1-XPF endonuclease. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the mechanisms of ICL repair and to evaluate its potential as a chemosensitizing agent.
Mechanism of Action
This compound directly inhibits the nuclease activity of the ERCC1-XPF complex. By binding to the complex, the inhibitor prevents the incision of DNA at structured junctions, a critical step in both nucleotide excision repair (NER) and ICL repair.[6] This inhibition leads to the persistence of DNA lesions, increased genomic instability, and ultimately, potentiation of the cytotoxic effects of DNA crosslinking agents.
Quantitative Data for this compound
The following tables summarize the key in vitro and cellular activities of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 (ERCC1-XPF Endonuclease Activity) | 0.6 µM | In vitro nuclease assay | [6] |
| IC50 (Nucleotide Excision Repair) | 15.6 µM | Cellular assay in A375 human melanoma cells | [6] |
| Binding Kinetics (Kd) | ~30 µM | Slow binding kinetics | [6] |
| Selectivity (FEN-1 IC50) | >100 µM | In vitro nuclease assay | [6] |
| Selectivity (DNase I IC50) | >100 µM | In vitro nuclease assay | [6] |
| Cellular Toxicity (HepG2 cells) | Not toxic at 10 µM | Cellular viability assay | [6] |
| Metabolic Stability (Mouse Microsomes) | t1/2 = 23 min | In vitro metabolism assay | [6] |
| Metabolic Stability (Human Microsomes) | t1/2 = 28 min | In vitro metabolism assay | [6] |
| Cellular Activity | Concentration | Time | Effect | Cell Line | Reference |
| Cisplatin Activity Enhancement | 0-60 µM | - | Increases cisplatin activity up to 1.5-fold with no toxicity on its own. | A375 | [6] |
| Induction of γH2AX Foci (DNA Double-Strand Breaks) | 10 µM | 6 h | Causes a delay in DNA repair, indicated by an increase in γH2AX foci per cell. | A375 | [6] |
Experimental Protocols
In Vitro ERCC1-XPF Nuclease Activity Assay
This assay measures the direct inhibitory effect of this compound on the endonuclease activity of purified ERCC1-XPF protein using a fluorescently labeled DNA substrate.[7][8][9]
Materials:
-
Purified recombinant human ERCC1-XPF protein
-
Fluorescently labeled stem-loop DNA substrate (e.g., 5'-FAM and 3'-Dabcyl)
-
Nuclease buffer (50 mM Tris-HCl pH 8.0, 40 mM NaCl, 1 mM MnCl₂, 0.5 mM DTT, 100 µg/mL BSA, 10% glycerol)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the nuclease buffer and the fluorescent DNA substrate at the desired final concentration (e.g., 200 nM).
-
Add varying concentrations of this compound to the wells of the 384-well plate. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding purified ERCC1-XPF protein to a final concentration of, for example, 40 nM.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes). The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cisplatin Enhancement Assay (Cell Viability)
This protocol determines the ability of this compound to sensitize cancer cells to the cytotoxic effects of cisplatin.[10][11]
Materials:
-
Cancer cell line of interest (e.g., A375, H1299)
-
Complete cell culture medium
-
Cisplatin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT solvent (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to attach overnight.
-
Prepare serial dilutions of cisplatin and this compound in complete medium.
-
Treat the cells with either cisplatin alone, this compound alone, or a combination of both at various concentrations. Include a vehicle (DMSO) control.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding the MTT solvent and incubate overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for cisplatin in the presence and absence of this compound to quantify the enhancement of cytotoxicity.
γH2AX Assay for DNA Double-Strand Breaks
This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX).[12][13][14]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
ICL-inducing agent (e.g., cisplatin)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat the cells with the ICL-inducing agent in the presence or absence of this compound for the desired time. Include appropriate controls.
-
After treatment, wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with the permeabilization buffer for 10 minutes.
-
Wash with PBS and block with the blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in the presence of this compound indicates inhibition of DNA repair.
Modified Alkaline Comet Assay for Interstrand Crosslinks
This assay measures the presence of ICLs by quantifying the reduction in DNA migration in an electric field after inducing random single-strand breaks.[1][15][16][17]
Materials:
-
Single-cell suspension
-
Low melting point agarose
-
Normal melting point agarose
-
Frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Gamma-irradiation source (e.g., ¹³⁷Cs)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with an ICL-inducing agent in the presence or absence of this compound.
-
Harvest the cells and prepare a single-cell suspension.
-
Mix approximately 2 x 10⁴ cells with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Irradiate the slides on ice with a fixed dose of gamma-rays (e.g., 5-10 Gy) to introduce random single-strand breaks. An unirradiated control should be included.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a constant voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them with the neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Analyze the slides using a fluorescence microscope equipped with an image analysis system.
-
The presence of ICLs will reduce the migration of DNA from the comet head into the tail. Quantify the tail moment or percentage of DNA in the tail. A decrease in tail migration in irradiated cells indicates the presence of ICLs. Inhibition of ICL repair by this compound will result in a sustained reduction in tail migration over time after the removal of the crosslinking agent.
Visualizations
References
- 1. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. XPF-ERCC1 participates in the Fanconi anemia pathway of cross-link repair. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. Fluorescence-based incision assay for human XPF–ERCC1 activity identifies important elements of DNA junction recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. neb.com [neb.com]
- 16. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes & Protocols: High-Throughput Screening for Ercc1-XPF Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a structure-specific endonuclease that plays a critical role in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair. By incising the DNA backbone 5' to the site of damage, Ercc1-XPF is essential for removing bulky DNA adducts and crosslinks. Its crucial role in DNA repair makes it a compelling target for therapeutic intervention, particularly in oncology. Inhibiting Ercc1-XPF can sensitize cancer cells to DNA-damaging agents, offering a promising strategy to overcome drug resistance.
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize inhibitors of the Ercc1-XPF endonuclease. While the specific compound "Ercc1-xpf-IN-2" is not documented in publicly available literature, the following protocols and data are presented to exemplify the screening process for a hypothetical inhibitor of this target.
Mechanism of Action & Signaling Pathway
Ercc1-XPF is a heterodimeric protein that functions as a 5' flap endonuclease. In the NER pathway, it is recruited to sites of DNA damage by the XPA protein. Ercc1-XPF then makes a structure-specific incision on the 5' side of the DNA lesion, allowing for the removal of the damaged oligonucleotide. A similar function is observed in the repair of interstrand crosslinks. Inhibition of this endonuclease activity is the primary mechanism for therapeutic agents targeting this complex.
Figure 1: Role of Ercc1-XPF in the Nucleotide Excision Repair (NER) pathway and point of therapeutic inhibition.
Data Presentation: Hypothetical Inhibitor "E-XPF-IN-H1"
The following tables summarize representative quantitative data for a hypothetical Ercc1-XPF inhibitor, designated "E-XPF-IN-H1," obtained from primary screening and subsequent validation assays.
Table 1: Primary HTS Assay Results
| Compound ID | Concentration (µM) | % Inhibition | Z'-factor |
| E-XPF-IN-H1 | 10 | 92.5 | 0.78 |
| Control 1 | 10 | 2.1 | N/A |
| Control 2 | 10 | 98.2 (Pos) | N/A |
Table 2: Dose-Response and Potency
| Compound ID | IC50 (nM) | Ki (nM) | Hill Slope |
| E-XPF-IN-H1 | 150 | 75 | 1.1 |
Table 3: Selectivity Profile
| Nuclease Target | IC50 (nM) for E-XPF-IN-H1 | Fold Selectivity (vs. Ercc1-XPF) |
| Ercc1-XPF | 150 | 1 |
| XPG | > 20,000 | > 133 |
| FEN1 | 8,500 | 57 |
| MUS81-EME1 | > 20,000 | > 133 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (FRET-based Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to identify inhibitors of Ercc1-XPF endonuclease activity. The assay utilizes a synthetic DNA substrate with a 5' flap, labeled with a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL). Cleavage of the substrate by Ercc1-XPF separates the fluorophore and quencher, resulting in an increase in fluorescence.
Figure 2: Workflow for a FRET-based high-throughput screening assay for Ercc1-XPF inhibitors.
Materials:
-
Recombinant human Ercc1-XPF protein
-
FRET-based DNA substrate (e.g., 5'-FAM, 3'-DABCYL)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 40 mM NaCl, 1 mM DTT, 0.5 mM MgCl₂, 0.1 mg/mL BSA.
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (if available).
-
384-well, low-volume, black assay plates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 100 nL of test compounds (at 1 mM in DMSO) to the assay plates. For controls, dispense DMSO only (negative control) or a known inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of Ercc1-XPF solution (e.g., 2 nM final concentration) in assay buffer to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of the FRET DNA substrate (e.g., 50 nM final concentration) in assay buffer to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes. Protect from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) where Signal_Negative is the DMSO control and Signal_Positive is a no-enzyme or potent inhibitor control.
Protocol 2: IC50 Determination (Dose-Response Assay)
This protocol is used to determine the potency (IC50) of compounds identified as "hits" in the primary screen.
Materials:
-
Same as Protocol 1.
-
Hit compounds.
Procedure:
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
Compound Plating: Dispense 100 nL of each concentration from the dilution series into a 384-well plate in triplicate.
-
Assay Performance: Follow steps 2-6 from Protocol 1.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 3: Mechanism of Action (Ki Determination)
This protocol helps to determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the DNA substrate.
Materials:
-
Same as Protocol 1.
-
Hit compound at various fixed concentrations.
Procedure:
-
Substrate Titration: Prepare a series of dilutions of the FRET DNA substrate in assay buffer.
-
Assay Setup: For each fixed concentration of the inhibitor (e.g., 0 nM, 75 nM, 150 nM, 300 nM), perform the enzymatic assay across the range of substrate concentrations.
-
Reaction Velocity: Measure the initial reaction rates (v) at each substrate and inhibitor concentration by taking kinetic reads on the plate reader.
-
Data Analysis:
-
Generate Michaelis-Menten plots (v vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[Substrate]).
-
Analyze the changes in Vmax and Km to determine the mechanism of inhibition and calculate the inhibition constant (Ki).
-
The protocols and representative data provided here offer a robust framework for the high-throughput screening and characterization of inhibitors targeting the Ercc1-XPF endonuclease. By employing sensitive and validated assays, researchers can identify novel chemical entities that modulate this key DNA repair pathway, paving the way for the development of new therapeutic strategies in oncology and other fields.
Application Notes and Protocols for In Vitro Assays of Ercc1-Xpf-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (Ercc1-Xpf) endonuclease is a critical enzyme complex involved in multiple DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Double-Strand Break (DSB) repair.[1][2][3][4] Its essential role in repairing DNA damage induced by platinum-based chemotherapeutics and other DNA cross-linking agents makes it a compelling target for the development of cancer therapeutics.[3] Inhibition of Ercc1-Xpf can sensitize cancer cells to DNA damaging agents, potentially overcoming chemoresistance. Ercc1-xpf-IN-2 is a potent small molecule inhibitor of the Ercc1-Xpf endonuclease.[5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other inhibitors of this complex.
Data Presentation: In Vitro Activity of Ercc1-Xpf Inhibitors
The following tables summarize the quantitative data for this compound and other representative inhibitors of the Ercc1-Xpf endonuclease.
| Inhibitor | NSC Number | Assay Type | IC50 (µM) | Reference |
| This compound | N/A | Endonuclease Assay | 0.6 | [5] |
| Inhibitor 1 | NSC143099 | Fluorescence-based HTS | 0.022 ± 0.003 | |
| Inhibitor 2 | NSC16168 | Fluorescence-based HTS | 0.42 ± 0.112 | |
| Inhibitor 3 | NSC103019 | Fluorescence-based HTS | 0.53 ± 0.128 | |
| Compound B9 | N/A | Fluorescence-based | 0.49 | [5] |
| Compound 6 | N/A | Fluorescence-based | 0.167 ± 0.028 | [6] |
| Inhibitor | Kd (µM) | Binding Assay Method | Reference |
| This compound | ~30 | Slow binding kinetics | [5] |
| Compound 6 | 0.140 ± 0.010 | Intrinsic Fluorescence Quenching | [6][7] |
| Ercc1-Xpf HhH2 domain to ssDNA | 0.2 | Not Specified | [1] |
Signaling and Experimental Workflow Visualizations
Ercc1-Xpf Signaling Pathways in DNA Repair
Caption: Role of Ercc1-Xpf in major DNA repair pathways.
Experimental Workflow: Fluorescence-Based Incision Assay
Caption: Workflow for a fluorescence-based Ercc1-Xpf inhibition assay.
Logical Flow of an Ercc1-Xpf Inhibitor Screening Cascade
Caption: A typical screening cascade for identifying Ercc1-Xpf inhibitors.
Experimental Protocols
Protocol 1: Fluorescence-Based Endonuclease Incision Assay
This assay measures the real-time endonuclease activity of Ercc1-Xpf using a fluorogenic DNA substrate. The substrate is a stem-loop or forked DNA oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., Dabcyl) on the other. In its intact state, the fluorescence is quenched. Upon cleavage by Ercc1-Xpf, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant human Ercc1-Xpf protein
-
Fluorogenic DNA substrate (e.g., 5'-FAM-CAGCGCTCGG(T)20CCGAGCGCTG-Dabcyl-3')
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 40 mM NaCl, 1 mM MnCl2, 0.5 mM DTT, 0.1 mg/ml BSA, 10% glycerol[8]
-
This compound or other inhibitors dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM)[7]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound or other inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the Ercc1-Xpf enzyme in Assay Buffer to the desired working concentration (e.g., 2-5 nM).[9][10]
-
Dilute the fluorogenic DNA substrate in Assay Buffer to the desired working concentration (e.g., 100-200 nM).[8][10]
-
-
Reaction Setup:
-
In a microplate, add the inhibitor dilutions or DMSO (for control wells).
-
Add the diluted Ercc1-Xpf enzyme to all wells except the "no enzyme" control wells.
-
The total volume at this stage should be, for example, 10 µL for a final reaction volume of 20 µL.
-
Mix gently and pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted fluorogenic DNA substrate to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-set to 25-37°C.[8]
-
Measure the fluorescence intensity kinetically, for example, every 60 seconds for 30 to 60 minutes.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the curve.
-
Normalize the velocities of the inhibitor-treated wells to the velocity of the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Gel-Based Nuclease Assay
This assay provides a direct visualization of the cleavage of a radiolabeled or fluorescently labeled DNA substrate by Ercc1-Xpf.
Materials:
-
Purified recombinant human Ercc1-Xpf protein
-
DNA substrate (e.g., stem-loop or forked structure)
-
T4 Polynucleotide Kinase and [γ-³²P]ATP (for radiolabeling) or a pre-labeled fluorescent DNA substrate (e.g., 5'-Cy5)
-
Nuclease Assay Buffer: 50 mM Tris-HCl (pH 8.0), 40 mM NaCl, 1 mM MnCl2, 0.5 mM DTT, 0.1 mg/ml BSA, 10% glycerol[8]
-
This compound or other inhibitors dissolved in DMSO
-
Stop Buffer: 95% formamide, 10 mM EDTA, 0.25% xylene cyanol, 0.25% bromophenol blue[8]
-
Denaturing polyacrylamide gel (e.g., 12.5%, 7M Urea) and electrophoresis equipment
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Substrate Preparation:
-
If using a radiolabeled substrate, label the 5' end of the DNA oligonucleotide using T4 Polynucleotide Kinase and [γ-³²P]ATP according to the manufacturer's protocol. Purify the labeled substrate to remove unincorporated nucleotides.
-
Anneal the labeled single-stranded DNA with its complementary strand(s) to form the desired DNA structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reactions on ice.
-
Add the Nuclease Assay Buffer.
-
Add the desired concentrations of this compound or other inhibitors (or DMSO for the control).
-
Add the Ercc1-Xpf enzyme (e.g., 40 nM).[8]
-
-
Initiation and Incubation:
-
Reaction Termination and Sample Preparation:
-
Stop the reactions by adding an equal volume of Stop Buffer.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place them on ice.
-
-
Electrophoresis and Visualization:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the desired position.
-
For radiolabeled substrates, dry the gel and expose it to a phosphor screen. Visualize the results using a phosphorimager.
-
For fluorescently labeled substrates, visualize the gel using a fluorescence scanner.
-
-
Data Analysis:
-
Quantify the band intensities of the uncleaved substrate and the cleavage product(s).
-
Calculate the percentage of cleavage for each reaction.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of individual ERCC1 and XPF subunits in DNA nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunodetection of DNA repair endonuclease ERCC1-XPF in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERCC1-XPF Endonuclease Facilitates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains [frontiersin.org]
- 8. rsc.org [rsc.org]
- 9. Fluorescence-based incision assay for human XPF–ERCC1 activity identifies important elements of DNA junction recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ercc1-xpf-IN-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ercc1-xpf-IN-2. The information is presented in a question-and-answer format to directly address common issues related to the solubility and stability of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the ERCC1-XPF endonuclease complex. The ERCC1-XPF complex is a critical component of several DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Double-Strand Break (DSB) repair. By inhibiting the endonuclease activity of this complex, this compound can prevent the repair of DNA damage, thereby sensitizing cancer cells to DNA-damaging agents like cisplatin.
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO.
Q3: How should I prepare stock solutions of this compound?
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can affect the solubility of the compound. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store the solid compound and stock solutions at -80°C. When stored at -80°C, the stock solution is stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. Always protect the compound and its solutions from light.
Troubleshooting Guides
Solubility Issues
Q5: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the inhibitor solution.
-
Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible to avoid solvent toxicity (typically ≤ 0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use serum: If you are working with serum-free media, consider if adding serum is compatible with your experiment, as serum proteins can help to solubilize hydrophobic compounds.
-
Step-wise dilution: Instead of adding the concentrated DMSO stock directly to the large volume of media, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
-
Sonication: In some cases, brief sonication of the diluted inhibitor in the final medium can help to dissolve small precipitates. However, be cautious as this can generate heat and potentially affect the stability of the compound or media components.
Experimental Design and Execution
Q6: I am not observing the expected sensitization to cisplatin in my cell line. What could be the reason?
Several factors could contribute to this:
-
Cell Line Specifics: The expression level of ERCC1-XPF can vary between cell lines. Cells with lower endogenous levels of ERCC1-XPF may show a less dramatic sensitization effect.
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration range for this compound and a sufficient pre-incubation time before adding cisplatin. A pre-incubation of 24 hours with the inhibitor is often used to allow for cellular uptake and target engagement.
-
Cisplatin Concentration and Treatment Duration: The concentration of cisplatin and the duration of treatment are critical. It's advisable to perform a dose-response curve for cisplatin alone to determine the IC50 in your specific cell line and then test the effect of the inhibitor at concentrations around the IC50.
-
Assay Endpoint: The choice of viability or apoptosis assay and the time point of measurement can influence the observed outcome. Ensure the chosen assay is sensitive enough to detect the expected changes.
Q7: I am seeing high background in my γH2AX foci assay. How can I reduce it?
High background in immunofluorescence assays can be due to several factors:
-
Antibody Specificity and Concentration: Ensure you are using a validated primary antibody against γH2AX at its optimal dilution. Titrating the primary antibody is recommended.
-
Blocking Step: An effective blocking step is crucial. Use a suitable blocking buffer (e.g., 5% BSA or serum from the secondary antibody host species) for an adequate duration (e.g., 1 hour at room temperature).
-
Washing Steps: Increase the number and duration of washing steps after both primary and secondary antibody incubations to remove unbound antibodies.
-
Cell Fixation and Permeabilization: Optimize the fixation and permeabilization protocol. Inadequate permeabilization can lead to poor antibody penetration, while over-permeabilization can increase background staining.
Quantitative Data Summary
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (Endonuclease Activity) | 0.6 µM | In vitro | [1] |
| IC50 (NER Inhibition) | 15.6 µM | A375 cells | [1] |
| Cisplatin Enhancement | Up to 1.5-fold increase in activity | A375 cells | [1] |
| γH2AX Foci | Increased number of foci per cell | HeLa cells (10 µM, 6h) | [1] |
| Toxicity | Not toxic at 10 µM | HepG2 cells | [1] |
| Storage Condition | Stability |
| In DMSO at -80°C | 6 months |
| In DMSO at -20°C | 1 month |
Experimental Protocols
Protocol 1: Cisplatin Sensitization Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to attach overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. A common concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO only). Incubate for 24 hours.
-
Cisplatin Treatment: Prepare serial dilutions of cisplatin in complete cell culture medium. Add the cisplatin solutions to the wells already containing the inhibitor. It is recommended to test a range of cisplatin concentrations that bracket the known IC50 for the cell line.
-
Incubation: Incubate the cells with both the inhibitor and cisplatin for another 48-72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values for cisplatin in the presence and absence of this compound.
Protocol 2: γH2AX Foci Immunofluorescence Assay
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with this compound (e.g., 10 µM) for a specified pre-incubation period (e.g., 6 hours). Then, add the DNA damaging agent (e.g., cisplatin) and incubate for the desired time. Include appropriate controls (untreated, inhibitor alone, cisplatin alone).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
Caption: Nucleotide Excision Repair (NER) Pathway.
Caption: Interstrand Crosslink (ICL) Repair Pathway.
Caption: Experimental workflow for inhibitor testing.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Troubleshooting Ercc1-xpf-IN-2 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Ercc1-xpf-IN-2.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the ERCC1-XPF endonuclease. The ERCC1-XPF complex is a critical component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing bulky DNA lesions and interstrand crosslinks (ICLs) induced by agents like cisplatin.[1][2][3] ERCC1-XPF acts as a structure-specific endonuclease, making an incision 5' to the DNA damage.[4][5][6] By inhibiting this activity, this compound is designed to enhance the efficacy of DNA-damaging chemotherapeutic agents.[2][7]
2. I am observing a phenotype that is not consistent with the known function of ERCC1-XPF. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a common concern when working with small molecule inhibitors. It is crucial to differentiate between on-target and off-target effects.[8] Here are several steps you can take:
-
Use a structurally unrelated inhibitor: If available, use another ERCC1-XPF inhibitor with a different chemical scaffold. If this second inhibitor reproduces the initial phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ERCC1 or XPF.[9][10] If the phenotype observed with this compound is recapitulated in the genetically modified cells, it strongly suggests an on-target effect.[2]
-
Rescue experiment: In cells where ERCC1 or XPF has been knocked out, overexpressing the respective wild-type protein should reverse the phenotype caused by the inhibitor if it is an on-target effect.[10]
-
Dose-response analysis: Perform a dose-response experiment. On-target effects should typically occur at concentrations consistent with the inhibitor's known potency (IC50).[11] Off-target effects may appear at higher concentrations.
3. My cells are showing unexpected toxicity at concentrations where I expect to see specific inhibition of ERCC1-XPF. What could be the cause and how can I troubleshoot this?
Unexpected toxicity can arise from off-target effects or from the potentiation of endogenous DNA damage in sensitive cell lines. Here’s how to approach this issue:
-
Determine the therapeutic window: Perform a detailed dose-response curve to determine the concentration range where you observe inhibition of NER activity (e.g., using a γH2AX assay) without significant cytotoxicity. This compound has been reported to show no toxicity in Hep-G2 cells at 10 μM.[12]
-
Assess cell line dependency: The genetic background of your cell line is critical. Cells with underlying defects in other DNA repair pathways may be exquisitely sensitive to ERCC1-XPF inhibition. Consider using a panel of cell lines with varying DNA repair capacities.
-
Off-target kinase inhibition screening: Many small molecule inhibitors can have off-target effects on kinases. Consider performing a broad-panel kinase screen to identify potential off-target interactions, especially if the observed phenotype is related to known kinase signaling pathways.
-
Evaluate inhibitor stability: Ensure that the inhibitor is stable in your cell culture medium for the duration of the experiment. Degradation products could have their own toxic effects. This compound has relatively short microsomal half-lives (23 min for mouse and 28 min for human), which may be a factor in longer-term experiments.[12]
4. How can I be sure that this compound is engaging with its intended target in my cellular experiments?
Target engagement can be confirmed through several methods:
-
Western Blotting: While not a direct measure of inhibition, you can check if the inhibitor treatment leads to any changes in the expression levels of ERCC1 or XPF. Downregulation of ERCC1 has been shown to decrease XPF protein stability.[13]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of the inhibitor to its target protein in a cellular context.
-
γH2AX Assay: As a downstream marker of DNA damage and repair inhibition, an increase in γH2AX foci after treatment with a DNA damaging agent (like UV or cisplatin) in the presence of this compound would indicate target engagement.[12] this compound at 10 μM for 6 hours has been shown to delay DNA repair, indicated by a right shift in the number of γH2AX foci per cell.[12]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 (Biochemical) | 0.6 μM | - | ERCC1-XPF endonuclease activity | [12] |
| IC50 (Cellular) | 15.6 μM | A375 cells | Nucleotide Excision Repair (NER) | [12] |
| Off-Target IC50 (FEN-1) | >100 μM | - | FEN-1 activity | [12] |
| Off-Target IC50 (DNase I) | >100 μM | - | DNase I activity | [12] |
| Binding Kinetics (Kd) | ~30 μM | - | Slow binding kinetics | [12] |
| Microsomal Half-life (Mouse) | 23 min | - | - | [12] |
| Microsomal Half-life (Human) | 28 min | - | - | [12] |
Signaling Pathways and Experimental Workflows
Caption: The Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound.
Caption: Experimental workflow to distinguish between on-target and off-target effects.
Experimental Protocols
1. Western Blot for ERCC1/XPF Expression
-
Objective: To assess the protein levels of ERCC1 and XPF in response to treatment.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERCC1 and XPF overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. Cell Viability Assay (MTS/MTT)
-
Objective: To determine the cytotoxicity of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 for cytotoxicity.
-
3. Immunofluorescence for γH2AX Foci
-
Objective: To quantify DNA double-strand breaks as a measure of DNA damage and repair inhibition.
-
Methodology:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Induce DNA damage (e.g., treat with cisplatin or expose to UV radiation).
-
Allow cells to recover for various time points (e.g., 0, 6, 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using imaging software. An increase in the number and persistence of foci in the inhibitor-treated group compared to the control indicates inhibition of DNA repair.[12]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of individual ERCC1 and XPF subunits in DNA nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of open complex and dual incision formation by human nucleotide excision repair factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. XPF knockout via CRISPR/Cas9 reveals that ERCC1 is retained in the cytoplasm without its heterodimer partner XPF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Downregulation of XPF–ERCC1 enhances cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficacy of Ercc1-xpf-IN-2 in resistant cell lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome resistance and improve the efficacy of Ercc1-xpf-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cell line shows low sensitivity to this compound. What is the primary mechanism of action I should investigate?
A1: this compound is a small molecule inhibitor that targets the endonuclease activity of the ERCC1-XPF complex, which is crucial for the nucleotide excision repair (NER) pathway and interstrand crosslink (ICL) repair. The primary mechanism for sensitivity is often a pre-existing deficiency in other DNA repair pathways, creating a synthetic lethal relationship. Specifically, cells deficient in the Fanconi Anemia (FA) pathway are highly sensitive to ERCC1-XPF inhibition. We recommend verifying the status of key FA pathway proteins (e.g., FANCA, FANCD2) in your cell line.
Q2: How can I potentiate the effect of this compound in a seemingly resistant cell line?
A2: Combination therapy is the most effective strategy. Since ERCC1-XPF is involved in repairing DNA damage caused by other agents, combining this compound with a DNA crosslinking agent like cisplatin can enhance efficacy. Additionally, co-inhibition of parallel DNA damage response (DDR) pathways can be highly effective. Potent synergy has been observed with PARP inhibitors (e.g., Olaparib) and ATR inhibitors, which can prevent the cell from compensating for the loss of ERCC1-XPF function.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific data on acquired resistance to this compound is limited, common mechanisms for resistance to DNA repair inhibitors include:
-
Upregulation of compensatory DNA repair pathways: Cells may increase the expression or activity of alternative repair pathways like homologous recombination (HR) or non-homologous end joining (NHEJ) to bypass the need for ERCC1-XPF.
-
Drug Efflux: Increased expression of multidrug resistance transporters (e.g., ABCG2, MDR1) can pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Target Alteration: While less common for this class of inhibitors, mutations in the ERCC1 or XPF proteins could potentially reduce the binding affinity of the inhibitor.
Q4: What are the expected cellular phenotypes after effective this compound treatment in sensitive cells?
A4: In sensitive cell lines, particularly those with a compromised FA pathway, effective treatment should lead to a significant accumulation of DNA damage. This can be observed as:
-
Increased levels of DNA double-strand break markers, such as phosphorylated H2AX (γH2AX) and 53BP1 foci.
-
Cell cycle arrest, typically at the G2/M phase.
-
Induction of apoptosis, measurable by assays for caspase-3/7 activity or Annexin V staining.
-
A significant reduction in cell viability and colony formation ability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 / Low Potency | 1. Cell line has robust, redundant DNA repair pathways. 2. Compound instability or degradation. 3. Sub-optimal drug exposure time. | 1. Verify the status of the Fanconi Anemia (FA) pathway. The inhibitor is most effective in FA-deficient cells. Consider co-treatment with a PARP or ATR inhibitor to create synthetic lethality. 2. Prepare fresh stock solutions of this compound in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Increase the duration of treatment. DNA damage accumulation may require longer exposure (e.g., 72-96 hours) to translate into cell death. |
| Inconsistent Results Between Experiments | 1. Variation in cell confluence at the time of treatment. 2. Inconsistent inhibitor concentration. 3. Cell line heterogeneity or passage number drift. | 1. Standardize cell seeding density to ensure cells are in the exponential growth phase and at a consistent confluence (e.g., 60-70%) at the start of each experiment. 2. Perform a fresh serial dilution from a new aliquot of the stock solution for each experiment. 3. Use cells within a narrow passage number range (e.g., passages 5-15) and consider re-deriving from a frozen stock if results become erratic. |
| No Increase in DNA Damage Markers (e.g., γH2AX) | 1. Insufficient drug concentration or exposure time. 2. The cell line is effectively repairing the damage via other pathways. 3. Technical issue with the immunofluorescence or Western blot protocol. | 1. Perform a dose-response and time-course experiment to find the optimal conditions for inducing DNA damage in your specific cell line. 2. Test for upregulation of compensatory pathways (e.g., check RAD51 foci formation for HR). If a compensatory pathway is active, consider a combination inhibitor approach. 3. Run positive controls for your DNA damage assay (e.g., cells treated with etoposide or ionizing radiation) to ensure the detection method is working correctly. |
Data Presentation: Efficacy in Sensitive vs. Resistant Models
Note: The following data is a representative example based on common findings for DNA repair inhibitors, illustrating a hypothetical scenario of acquired resistance.
Table 1: Cell Viability (IC50) of this compound and Combinations
| Cell Line | Genetic Background | This compound (μM) | Cisplatin (μM) | This compound (0.5 μM) + Cisplatin (μM) | This compound (0.5 μM) + Olaparib (1 μM) |
| HCT116 | FA Proficient | 8.5 | 5.2 | 2.1 | 3.5 |
| HCT116-Res | FA Proficient, Acquired Resistance | > 25 | 5.8 | 4.5 | 4.1 |
| PSN-1 | FA Deficient (FANCC-/-) | 0.7 | 1.1 | 0.2 | 0.1 |
Table 2: Apoptosis Induction (% Annexin V Positive Cells after 72h)
| Cell Line | Treatment | % Apoptotic Cells |
| PSN-1 | Vehicle (DMSO) | 4.1% |
| This compound (1 μM) | 45.2% | |
| Olaparib (1 μM) | 15.3% | |
| This compound (1 μM) + Olaparib (1 μM) | 82.5% | |
| HCT116-Res | Vehicle (DMSO) | 3.8% |
| This compound (1 μM) + Olaparib (1 μM) | 12.1% |
Visualizations
Caption: Synthetic lethality of this compound in FA-deficient cells.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for assessing synergy with combination therapies.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
Resistant and sensitive cell lines
-
Complete growth medium
-
This compound (10 mM stock in DMSO)
-
96-well flat-bottom plates (white, for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined density (e.g., 1,000-5,000 cells/well in 90 μL of medium) to ensure they remain in exponential growth for the duration of the assay. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 10X serial dilution of this compound in complete medium from the 10 mM stock. For example, for a final concentration range of 10 μM to 1 nM, your 10X plate would have concentrations from 100 μM to 10 nM.
-
Treatment: Add 10 μL of the 10X drug dilutions to the corresponding wells. Add 10 μL of medium with 0.1% DMSO to vehicle control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 μL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol is for visualizing DNA double-strand breaks following treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore Sigma, clone JBW301).
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG.
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the desired concentration of this compound (and/or combination agent) for 24-48 hours. Include a positive control (e.g., 10 μM etoposide for 1 hour).
-
Fixation: Aspirate the medium and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer (typically 1:500 to 1:1000). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer (typically 1:1000). Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Stain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using software like ImageJ or CellProfiler. An effective treatment will show a significant increase in the number of foci-positive cells (>5 foci/nucleus).
Refinement of Ercc1-xpf-IN-2 delivery methods
Welcome to the technical support center for Ercc1-xpf-IN-2, a potent inhibitor of the Ercc1-Xpf endonuclease complex. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Ercc1-Xpf endonuclease complex. This complex is a critical component of several DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Double-Strand Break (DSB) repair.[1][2][3][4][5][6][7][8][9][10] By inhibiting the endonuclease activity of this complex, this compound prevents the repair of DNA damage, which can sensitize cancer cells to DNA-damaging chemotherapeutic agents like cisplatin.[1][2][4][11]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to ensure stability. Protect from light.[12] For in vivo studies, a suitable vehicle for administration needs to be determined, which may involve formulation with agents like PEG, cyclodextrin, or lipid-based carriers to improve solubility and bioavailability.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for the Ercc1-Xpf endonuclease activity is approximately 0.6 µM in biochemical assays.[12] In cellular assays for NER inhibition, the IC50 is reported to be around 15.6 µM in A375 cells.[12]
Q4: Does this compound exhibit off-target effects?
A4: this compound has been shown to be selective for Ercc1-Xpf over other endonucleases like FEN-1 and DNase I, with IC50 values greater than 100 µM for the latter two.[12] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to assess potential off-target effects in your specific model system. This can include using knockout or knockdown cells for the target protein to confirm that the observed phenotype is dependent on the presence of Ercc1-Xpf.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in cell-based assays | Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. | - Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid solvent toxicity and compound precipitation.- Visually inspect your media for any signs of precipitation after adding the inhibitor.- Consider using a formulation with a solubilizing agent for higher concentrations. |
| Cell Line Variability: Different cell lines have varying levels of Ercc1-Xpf expression and activity of DNA repair pathways. | - Characterize the expression levels of ERCC1 and XPF in your cell lines of interest via qPCR or Western blot.[2] - Select cell lines with robust Ercc1-Xpf activity for initial experiments. | |
| Inhibitor Inactivity: The compound may have degraded due to improper storage or handling. | - Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Protect the stock solution and working solutions from light.[12]- Periodically check the activity of the inhibitor in a reliable biochemical assay. | |
| No sensitization to DNA-damaging agents observed | Insufficient Inhibition: The concentration or incubation time of this compound may be suboptimal. | - Perform a dose-response curve to determine the optimal concentration of the inhibitor in your cell line.- Optimize the pre-incubation time with the inhibitor before adding the DNA-damaging agent. A pre-incubation of 24 hours is often a good starting point.[12] |
| Redundant DNA Repair Pathways: Cells may be compensating for the inhibition of Ercc1-Xpf through other DNA repair pathways. | - Investigate the status of other DNA repair pathways in your cell model.[13][14] - Consider combining this compound with inhibitors of other DNA repair pathways for a more potent effect. | |
| High background in Proximity Ligation Assay (PLA) | Non-specific Antibody Binding: The primary antibodies used for ERCC1 and XPF may have cross-reactivity. | - Validate the specificity of your primary antibodies using knockout/knockdown cell lines or by performing Western blots.- Optimize the antibody concentrations and blocking conditions for the PLA protocol. |
| Suboptimal Fixation and Permeabilization: Inadequate cell processing can lead to increased background signal. | - Optimize the fixation and permeabilization steps of your PLA protocol for your specific cell type. | |
| Difficulty in confirming target engagement in cells | Indirect Readouts: Relying solely on downstream functional assays may not definitively confirm direct binding of the inhibitor to Ercc1-Xpf. | - Utilize a Cellular Thermal Shift Assay (CETSA) to directly assess the binding of this compound to its target in a cellular context.[15][16][17][18][19] This method measures the thermal stabilization of a protein upon ligand binding. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Endonuclease Activity) | 0.6 µM | Biochemical Assay | [12] |
| IC50 (NER Inhibition) | 15.6 µM | A375 cells | [12] |
| IC50 (FEN-1 Activity) | >100 µM | Biochemical Assay | [12] |
| IC50 (DNase I Activity) | >100 µM | Biochemical Assay | [12] |
| Binding Kinetics (Kd) | ~30 µM | Biochemical Assay | [12] |
| Microsomal Half-life (Mouse) | 23 min | In vitro | [12] |
| Microsomal Half-life (Human) | 28 min | In vitro | [12] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based Endonuclease Assay
This assay measures the ability of this compound to inhibit the cleavage of a specific DNA substrate by the purified Ercc1-Xpf complex.
Materials:
-
Purified recombinant human Ercc1-Xpf protein
-
Fluorescently labeled stem-loop DNA substrate (e.g., with a 5'-FAM dye and a 3'-dabcyl quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 40 mM NaCl, 1 mM DTT, 0.5 mM MgCl2, 2.5% glycerol, 100 µg/ml BSA)
-
This compound dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent DNA substrate at a final concentration of approximately 50 nM.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Initiate the reaction by adding the purified Ercc1-Xpf protein to a final concentration of approximately 1 nM.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Record the fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the initial velocities against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Proximity Ligation Assay (PLA) for Ercc1-Xpf Heterodimerization
This method allows for the in situ visualization and quantification of the interaction between ERCC1 and XPF proteins in cells.
Materials:
-
Cells of interest cultured on coverslips
-
This compound
-
Primary antibodies against ERCC1 and XPF raised in different species (e.g., mouse anti-ERCC1 and rabbit anti-XPF)
-
PLA probes (anti-mouse PLUS and anti-rabbit MINUS)
-
Ligation and amplification reagents (e.g., Duolink® In Situ Detection Reagents)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Fix, permeabilize, and block the cells according to a standard immunofluorescence protocol.
-
Incubate the cells with a mixture of the primary antibodies against ERCC1 and XPF.
-
Wash the cells and then incubate with the PLA probes.
-
Perform the ligation and amplification steps according to the manufacturer's instructions. This will generate a fluorescent signal only when the two proteins are in close proximity.
-
Mount the coverslips on slides and visualize the PLA signals using a fluorescence microscope.
-
Quantify the number of PLA foci per cell to assess the level of Ercc1-Xpf interaction. A decrease in the number of foci in inhibitor-treated cells indicates disruption of the heterodimer.[3]
Visualizations
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the ERCC1-XPF structure-specific endonuclease to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XPF knockout via CRISPR/Cas9 reveals that ERCC1 is retained in the cytoplasm without its heterodimer partner XPF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA repair endonuclease ERCC1–XPF as a novel therapeutic target to overcome chemoresistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERCC1/XPF Is Important for Repair of DNA Double-Strand Breaks Containing Secondary Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming experimental variability with Ercc1-xpf-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers overcome experimental variability when working with Ercc1-Xpf-IN-2, a small molecule inhibitor of the ERCC1-XPF endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the ERCC1-XPF protein complex. This complex is a structure-specific endonuclease that plays a crucial role in the nucleotide excision repair (NER) pathway, which is responsible for repairing bulky DNA lesions, such as those induced by UV radiation and some chemotherapeutic agents. By inhibiting ERCC1-XPF, this compound prevents the incision of damaged DNA, leading to an accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis in cancer cells.
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a concentrated stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Note that high concentrations of DMSO can be toxic to cells, so it is important to keep the final DMSO concentration in your experiments low (typically below 0.5%).
Q3: What is the expected IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent and influenced by factors such as the cellular proliferation rate and the status of DNA repair pathways. It is crucial to determine the IC50 empirically in your specific cell line of interest. The following table provides an example of how to present such data.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Carcinoma | 5.2 | CellTiter-Glo |
| HCT116 | Colon Carcinoma | 2.8 | MTT Assay |
| U2OS | Osteosarcoma | 7.1 | SRB Assay |
| HeLa | Cervical Cancer | 4.5 | AlamarBlue |
Q4: Can this compound be used in combination with other drugs?
A4: Yes, the mechanism of action of this compound makes it a promising candidate for combination therapies. By inhibiting DNA repair, it can sensitize cancer cells to DNA-damaging agents such as cisplatin, carboplatin, and oxaliplatin. When designing combination studies, it is important to optimize the timing and dosage of each agent to maximize synergy and minimize toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell number in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Incomplete dissolution of this compound. | Vortex the stock solution before preparing dilutions and visually inspect for precipitates. | |
| Low or no observable effect of the inhibitor | Incorrect dosage. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Compound degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Cell line is resistant to the inhibitor. | Consider using a cell line with a known dependency on the NER pathway or with a compromised DNA damage response. | |
| Inconsistent results in DNA damage assays (e.g., Comet assay) | Suboptimal timing of sample collection. | Perform a time-course experiment to identify the peak of DNA damage accumulation after treatment. |
| Insufficient drug exposure. | Ensure that the treatment duration is adequate for the inhibitor to exert its effect. | |
| Technical variability in the assay. | Standardize all steps of the assay protocol, including lysis, electrophoresis, and imaging. | |
| Unexpected cytotoxicity at low concentrations | Off-target effects of the inhibitor. | Test the inhibitor in a control cell line that does not express ERCC1-XPF, if available. |
| High sensitivity of the cell line. | Use a lower concentration range and a more sensitive viability assay. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comet Assay (Alkaline)
-
Cell Treatment: Treat cells with this compound and a DNA-damaging agent (e.g., UV-C) as required by your experimental design.
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) and let them sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail moment).
Visualizations
Caption: A generalized workflow for cellular experiments involving this compound.
Caption: Simplified diagram of the Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound.
Ercc1-xpf-IN-2 degradation and storage best practices
Welcome to the technical support center for Ercc1-xpf-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and effective use of this potent ERCC1-XPF endonuclease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the ERCC1-XPF endonuclease complex. The ERCC1-XPF complex is a critical component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing bulky DNA lesions and DNA interstrand crosslinks (ICLs)[1][2]. This compound inhibits the endonuclease activity of this complex, thereby preventing the repair of DNA damage. This can enhance the efficacy of DNA-damaging chemotherapeutic agents like cisplatin[3].
Q2: What are the primary research applications for this compound?
A2: The primary application of this compound is to sensitize cancer cells to DNA-damaging agents[4][5][6]. By inhibiting the ERCC1-XPF nuclease, the inhibitor prevents the repair of lesions induced by platinum-based drugs (e.g., cisplatin) or other crosslinking agents, potentially overcoming chemoresistance[7]. It is used in cancer research to study the effects of inhibiting the NER pathway and its role in chemoresistance[8][9].
Q3: What is the in vitro potency of this compound?
A3: this compound is a potent inhibitor with an IC50 value of 0.6 μM against the ERCC1-XPF endonuclease[3]. In cell-based assays, it has been shown to inhibit the nucleotide excision repair (NER) pathway in A375 cells with an IC50 of 15.6 μM[3].
Q4: Does this compound have off-target effects?
A4: this compound shows some level of selectivity. For instance, its IC50 values against FEN-1 and DNase I are greater than 100 μM, indicating significantly lower activity against these nucleases compared to ERCC1-XPF[3]. However, as with any small molecule inhibitor, potential off-target effects should be considered and controlled for in experiments.
Q5: What is the observed cytotoxicity of this compound?
A5: The inhibitor has been shown to have low toxicity to HepG2 cells at a concentration of 10 μM. In A375 cells, it showed no toxicity at concentrations up to 60 μM and was able to increase the activity of cisplatin[3].
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Q6: How should solid this compound be stored?
A6: Solid this compound should be stored at -20°C for long-term stability. While it may be shipped at ambient temperature, it is recommended to store it at the specified temperature upon receipt.
Q7: How should I prepare and store stock solutions of this compound?
A7: It is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). For optimal stability of the stock solution, follow the storage guidelines summarized in the table below. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Summary of Storage Conditions for this compound Stock Solution
| Storage Temperature | Shelf Life | Special Instructions |
|---|---|---|
| -80°C | 6 months | Protect from light[3]. |
| -20°C | 1 month | Protect from light[3]. |
Q8: Is this compound sensitive to light?
A8: Yes, the stock solution should be protected from light to prevent potential degradation[3]. Store aliquots in amber vials or tubes wrapped in foil.
Experimental Protocols & Workflow
While specific experimental conditions should be optimized for your particular cell line and assay, the following provides a general protocol for using this compound in a cell-based chemosensitization assay.
General Protocol: Cisplatin Chemosensitization Assay
-
Cell Plating: Seed cells in a 96-well plate at a density determined to be optimal for your cell line and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare a series of dilutions of this compound in your cell culture medium. It is crucial to perform a serial dilution of the DMSO stock into the medium to avoid precipitation of the compound.
-
The final DMSO concentration in the cell culture should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight culture medium from the cells and add the medium containing the desired concentrations of this compound.
-
Incubate the cells with the inhibitor for a pre-determined period (e.g., 4-6 hours) before adding the chemotherapeutic agent.
-
-
Co-treatment with Cisplatin:
-
Prepare dilutions of cisplatin in cell culture medium.
-
Add the cisplatin solutions to the wells already containing this compound to achieve the desired final concentrations.
-
Include control wells with this compound alone and cisplatin alone to assess the effect of each compound individually.
-
-
Incubation: Incubate the plate for a period relevant to your assay endpoint (e.g., 24-72 hours).
-
Viability/Cytotoxicity Assessment:
-
After the incubation period, assess cell viability using a suitable method (e.g., MTS, MTT, or CellTiter-Glo assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control.
-
Plot dose-response curves to determine the IC50 values for cisplatin in the presence and absence of this compound. An increase in cisplatin's potency (a lower IC50) in the presence of the inhibitor indicates successful chemosensitization.
-
Conceptual Experimental Workflow
A conceptual workflow for a cell-based chemosensitization experiment using this compound.
Target Pathway: Nucleotide Excision Repair (NER)
Simplified diagram of the NER pathway showing the inhibitory action of this compound on the ERCC1-XPF complex.
Troubleshooting Guide
Q9: My inhibitor doesn't seem to be working; I'm not observing sensitization to my DNA-damaging agent. What could be wrong?
A9: There are several potential reasons for a lack of activity. Consider the following:
-
Inhibitor Degradation: Has the stock solution been stored correctly (see table above)? Was it protected from light? Has it undergone multiple freeze-thaw cycles? It is recommended to use fresh aliquots for each experiment.
-
Inhibitor Concentration: Are you using a high enough concentration to inhibit ERCC1-XPF in your specific cell line? The reported cellular IC50 is 15.6 μM, but this can vary between cell types. Perform a dose-response experiment with the inhibitor alone to determine the optimal non-toxic concentration range.
-
Pre-incubation Time: Was the pre-incubation time with this compound sufficient before adding the DNA-damaging agent? A 4-6 hour pre-incubation is a good starting point, but this may need to be optimized.
-
Cell Line Characteristics: Does your cell line have high expression levels of ERCC1? The effectiveness of the inhibitor may be more pronounced in cells with robust NER activity[8].
-
Assay Conditions: Ensure your viability assay is sensitive enough to detect the expected changes and that the incubation time is appropriate to observe the effects of both the inhibitor and the chemotherapeutic agent.
Q10: I'm observing precipitation when I add the inhibitor to my cell culture medium. How can I solve this?
A10: Precipitation in aqueous media is a common issue with hydrophobic small molecules dissolved in DMSO.
-
Dilution Method: Avoid adding a highly concentrated DMSO stock directly into the aqueous medium. Instead, perform a serial dilution of your stock solution into the culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%). High concentrations of DMSO can cause the compound to crash out of solution and can also be toxic to cells.
-
Vortexing/Mixing: When preparing working solutions, vortex the tube immediately after adding the inhibitor stock to the medium to ensure rapid and thorough mixing.
Q11: I am seeing significant cytotoxicity with the inhibitor alone at concentrations where I expect to see chemosensitization. What should I do?
A11: While this compound has been reported to have low toxicity at effective concentrations, this can be cell-line dependent.
-
Perform a Dose-Response Curve: Before a chemosensitization experiment, always determine the toxicity profile of this compound alone on your specific cell line. This will allow you to identify the maximum non-toxic concentration to use in your combination studies.
-
Check DMSO Toxicity: Ensure that the final concentration of DMSO in your vehicle control is the same as in your inhibitor-treated wells and that this concentration is not causing significant cell death.
-
Reduce Incubation Time: Consider reducing the incubation time with the inhibitor to see if the toxicity is time-dependent.
Troubleshooting Flowchart
A decision-making flowchart to troubleshoot common issues encountered during experiments with this compound.
References
- 1. DNA repair endonuclease ERCC1–XPF as a novel therapeutic target to overcome chemoresistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA Repair in Tumor Cells via Inhibition of ERCC1-XPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the specificity of Ercc1-xpf-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Ercc1-Xpf inhibitor, Ercc1-xpf-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Ercc1-Xpf (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) endonuclease. The Ercc1-Xpf complex is a critical component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing bulky DNA lesions and interstrand crosslinks. This compound inhibits the nuclease activity of this complex, thereby preventing the incision of damaged DNA, a crucial step in the repair process. This inhibition leads to an accumulation of DNA damage and can sensitize cancer cells to DNA-damaging agents like cisplatin.
Q2: What is the reported potency and specificity of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.6 µM for Ercc1-Xpf endonuclease activity.[1] To assess its specificity, it has been tested against other nucleases.
Q3: In which cellular assays has this compound shown activity?
This compound has demonstrated activity in several key cellular assays that confirm its mechanism of action:
-
Nucleotide Excision Repair (NER) Assay: It has been shown to inhibit the NER pathway in cells.[1]
-
Cisplatin Enhancement Assay: The inhibitor increases the cytotoxic effects of cisplatin, a DNA-damaging chemotherapy agent.[1]
-
γH2AX Assay: Treatment with this compound can lead to an increase in γH2AX foci, which are markers of DNA double-strand breaks, indicating an accumulation of unrepaired DNA damage.[1]
Q4: How can I assess the specificity of this compound in my experimental system?
To ensure that the observed effects are due to the inhibition of Ercc1-Xpf and not off-target activities, it is recommended to perform a panel of counter-screens. This can include:
-
Biochemical assays: Test the inhibitor against a panel of other related and unrelated nucleases and DNA-binding proteins.
-
Cellular assays: Utilize knockout or knockdown cell lines for Ercc1 or Xpf to demonstrate that the inhibitor's effect is diminished or absent in these cells.
-
Whole-genome sequencing or proteomics: For in-depth analysis, these methods can help identify any unintended changes in the genome or proteome following treatment with the inhibitor.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Inconsistent IC50 values in in vitro nuclease assays.
| Possible Cause | Troubleshooting Step |
| Enzyme instability | Ensure the purified Ercc1-Xpf protein is stored correctly and handled gently. Avoid repeated freeze-thaw cycles. |
| Substrate quality | Verify the integrity and purity of the DNA substrate. Degradation or impurities can affect enzyme activity. |
| Assay conditions | Optimize buffer components, pH, and salt concentrations. Ensure consistent incubation times and temperatures. |
| Inhibitor solubility | Confirm that this compound is fully dissolved in the assay buffer. Precipitated inhibitor will lead to inaccurate concentrations. |
Problem 2: Lack of cellular activity or poor correlation with biochemical potency.
| Possible Cause | Troubleshooting Step |
| Low cell permeability | Assess the cell permeability of this compound. If it is low, consider using permeabilizing agents (with appropriate controls) or structural analogs with improved permeability. |
| Efflux pump activity | The inhibitor may be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility. |
| Metabolic instability | This compound may be rapidly metabolized by the cells. Assess its half-life in the specific cell line being used.[1] |
| High protein binding | The inhibitor may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration. Consider using serum-free media for a short duration or performing the experiment in a protein-free buffer if possible. |
Problem 3: Observed cytotoxicity appears to be off-target.
| Possible Cause | Troubleshooting Step |
| Non-specific inhibition of other essential proteins | Perform a counter-screen against a panel of other relevant enzymes, particularly other nucleases. Use a structurally related but inactive analog of this compound as a negative control in your cellular assays. |
| Induction of cellular stress pathways unrelated to DNA repair | Measure markers of other cellular stress responses (e.g., oxidative stress, unfolded protein response) to see if they are activated by the inhibitor. |
| Use of an overly high concentration | Perform a dose-response curve to determine the lowest effective concentration. High concentrations are more likely to cause off-target effects.[2] |
Quantitative Data Summary
| Inhibitor | Target | On-Target IC50 (µM) | Off-Target | Off-Target IC50 (µM) | Cellular NER Inhibition IC50 (µM) | Microsomal Half-life (min) |
| This compound | Ercc1-Xpf | 0.6[1] | FEN-1 | >100[1] | 15.6 (in A375 cells)[1] | Mouse: 23, Human: 28[1] |
| This compound | Ercc1-Xpf | 0.6[1] | DNase I | >100[1] | 15.6 (in A375 cells)[1] | Mouse: 23, Human: 28[1] |
Key Experimental Protocols
In Vitro Fluorescence-Based Ercc1-Xpf Nuclease Activity Assay
This assay measures the ability of this compound to inhibit the endonuclease activity of purified Ercc1-Xpf protein on a synthetic DNA substrate.
Methodology:
-
Substrate Preparation: A stem-loop DNA substrate with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., Dabcyl) is used. In its intact state, the fluorescence is quenched.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 40 mM NaCl, 10% glycerol, 0.5 mM DTT, 0.1 mg/ml BSA, and 1 mM MnCl2).
-
Add purified Ercc1-Xpf protein to the reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).
-
-
Initiate Reaction: Add the DNA substrate to the reaction mixture to a final concentration of 100 nM.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by Ercc1-Xpf separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Nucleotide Excision Repair (NER) Assay (Unscheduled DNA Synthesis - UDS)
This assay measures the level of DNA repair synthesis following UV-induced DNA damage in non-dividing cells. A reduction in UDS indicates inhibition of the NER pathway.[1][3][4][5][6]
Methodology:
-
Cell Culture: Seed cells on coverslips and grow to confluence. Induce quiescence by serum starvation to ensure the measured DNA synthesis is due to repair and not replication.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
UV Irradiation: Wash the cells with PBS and irradiate with a controlled dose of UVC light (e.g., 20 J/m²) to induce DNA damage.
-
Labeling: Immediately after irradiation, incubate the cells in a medium containing a labeled nucleoside, such as ³H-thymidine or 5-ethynyl-2'-deoxyuridine (EdU).
-
Fixation and Staining: After the labeling period (e.g., 2-4 hours), fix the cells, and for EdU, perform a "click" reaction to attach a fluorescent azide. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the incorporated label within the nuclei of non-S-phase cells. A decrease in intensity in inhibitor-treated cells compared to controls indicates NER inhibition.
γH2AX Immunofluorescence Assay for DNA Damage
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs). An increase in γH2AX foci suggests an accumulation of unrepaired DNA damage.[7][8][9][10][11]
Methodology:
-
Cell Treatment: Treat cells with a DNA damaging agent (e.g., cisplatin) in the presence or absence of this compound for a defined period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody access to the nucleus.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.
-
Quantification: Count the number of distinct γH2AX foci per nucleus. An increase in the number of foci in cells co-treated with the DNA damaging agent and this compound compared to the damaging agent alone indicates that the inhibitor is preventing DNA repair.
Visualizations
Caption: Nucleotide Excision Repair (NER) pathway and the point of inhibition by this compound.
Caption: General experimental workflow for validating the specificity and efficacy of an Ercc1-Xpf inhibitor.
References
- 1. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair | Springer Nature Experiments [experiments.springernature.com]
- 5. Unscheduled DNA Synthesis at Sites of Local UV-induced DNA Damage to Quantify Global Genome Nucleotide Excision Repair Activity in Human Cells [en.bio-protocol.org]
- 6. "Unscheduled DNA synthesis: the clinical and functional assay for globa" by Jean Johanna Latimer and Crystal M. Kelly [nsuworks.nova.edu]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crpr-su.se [crpr-su.se]
- 11. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
Validation & Comparative
Comparative Analysis of Ercc1-Xpf Small Molecule Inhibitors
Introduction
The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (Ercc1-Xpf) endonuclease is a critical enzyme complex involved in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair. By repairing DNA damage induced by platinum-based chemotherapies and other DNA-damaging agents, Ercc1-Xpf contributes to chemoresistance in various cancers. Consequently, the development of small molecule inhibitors targeting Ercc1-Xpf is a promising strategy to enhance the efficacy of existing cancer therapies.
This guide provides a comparative overview of currently identified small molecule inhibitors of Ercc1-Xpf. As the specific inhibitor "Ercc1-xpf-IN-2" could not be identified in publicly available literature, this comparison focuses on other notable inhibitors that have been described and characterized: NSC16168 , Compound 4 , and Compound 6 . These inhibitors serve as important research tools and potential starting points for the development of clinically effective agents.
This guide is intended for researchers, scientists, and drug development professionals interested in the field of DNA repair inhibition.
Mechanism of Ercc1-Xpf and Inhibition Strategies
Ercc1-Xpf is a heterodimeric nuclease where Xpf contains the catalytic domain, and Ercc1 is crucial for DNA binding and stabilizing Xpf. The complex recognizes and cleaves DNA at junctions between double-stranded and single-stranded regions, a key step in removing bulky DNA adducts and ICLs. Inhibition of Ercc1-Xpf can be achieved through several mechanisms:
-
Direct inhibition of the Xpf nuclease activity: Small molecules can bind to the active site of Xpf, preventing it from cleaving the DNA backbone.
-
Disruption of the Ercc1-Xpf heterodimerization: Inhibitors can interfere with the protein-protein interaction between Ercc1 and Xpf, leading to the destabilization and inactivation of the complex.
-
Inhibition of Ercc1-Xpf interaction with other DNA repair proteins: Targeting the interaction of the Ercc1-Xpf complex with other essential proteins in the DNA repair machinery, such as XPA, can also disrupt its function.
Quantitative Comparison of Ercc1-Xpf Inhibitors
The following table summarizes the available quantitative data for NSC16168, Compound 4, and Compound 6. It is important to note that these inhibitors have been evaluated in different experimental systems, and direct comparisons should be made with caution.
| Inhibitor | Target | In Vitro Potency (IC50) | Cellular Activity | In Vivo Efficacy |
| NSC16168 | Xpf Endonuclease Activity | ~25 nM (gel-based assay) | Potentiates cisplatin cytotoxicity in lung cancer cells; Inhibits repair of cisplatin-DNA adducts. | Potentiates cisplatin antitumor activity in a lung cancer xenograft model. |
| Compound 4 | Ercc1-Xpf Heterodimerization | Not reported | Reduces Ercc1-Xpf complexes in ovarian cancer cells; Sensitizes melanoma cells to cisplatin. | Not reported |
| Compound 6 | Ercc1-Xpf Heterodimerization | Not reported | Inhibits NER; Disrupts Ercc1-Xpf heterodimerization; Sensitizes HCT-116 cancer cells to UVC, cyclophosphamide, and ionizing radiation. | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize Ercc1-Xpf inhibitors.
In Vitro Ercc1-Xpf Endonuclease Activity Assay (Fluorescence-Based)
-
Principle: This assay measures the cleavage of a synthetic DNA substrate by the purified Ercc1-Xpf enzyme. The substrate is a stem-loop oligonucleotide with a fluorophore on one end and a quencher on the other. Cleavage by Ercc1-Xpf separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Purified recombinant Ercc1-Xpf protein is incubated with the fluorescently labeled DNA substrate in a reaction buffer.
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
Fluorescence is measured over time using a plate reader.
-
The rate of the reaction is calculated, and IC50 values are determined by plotting the reaction rate against the inhibitor concentration.
-
Cellular Nucleotide Excision Repair (NER) Assay (CPD Removal)
-
Principle: This assay assesses the ability of cells to repair UV-induced DNA damage, specifically cyclobutane pyrimidine dimers (CPDs), in the presence of an Ercc1-Xpf inhibitor.
-
Protocol Outline:
-
Cells are seeded in culture plates and treated with the Ercc1-Xpf inhibitor or vehicle control.
-
The cells are then exposed to UVC radiation to induce CPD formation.
-
At various time points post-irradiation, genomic DNA is isolated.
-
The amount of remaining CPDs is quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific anti-CPD antibody.
-
Inhibition of NER is determined by the delayed removal of CPDs in inhibitor-treated cells compared to control cells.
-
Proximity Ligation Assay (PLA) for Ercc1-Xpf Interaction
-
Principle: PLA is an in-situ technique used to visualize and quantify protein-protein interactions within cells. It relies on the use of antibodies against the two proteins of interest (Ercc1 and Xpf), which are conjugated with short DNA oligonucleotides. When the proteins are in close proximity, the oligonucleotides can be ligated and then amplified, generating a fluorescent signal.
-
Protocol Outline:
-
Cells are grown on coverslips and treated with the inhibitor or vehicle.
-
The cells are fixed, permeabilized, and incubated with primary antibodies against Ercc1 and Xpf.
-
Secondary antibodies conjugated with PLA probes (oligonucleotides) are added.
-
Ligation and amplification solutions are added, followed by hybridization with fluorescently labeled probes.
-
The cells are imaged using a fluorescence microscope, and the number of PLA signals per cell is quantified. A reduction in PLA signals in inhibitor-treated cells indicates disruption of the Ercc1-Xpf interaction.
-
Signaling Pathways and Experimental Workflows
Ercc1-Xpf in DNA Repair Pathways
The following diagram illustrates the central role of the Ercc1-Xpf complex in both the Nucleotide Excision Repair (NER) and Interstrand Crosslink (ICL) repair pathways.
Caption: Role of Ercc1-Xpf in DNA repair and its inhibition.
General Workflow for Ercc1-Xpf Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and characterization of novel Ercc1-Xpf inhibitors, from initial screening to in vivo testing.
Caption: Workflow for Ercc1-Xpf inhibitor development.
Conclusion
The inhibition of Ercc1-Xpf is a valid and promising strategy to overcome resistance to DNA-damaging chemotherapies. While the specific agent "this compound" remains to be publicly characterized, the ongoing research and development of inhibitors like NSC16168, Compound 4, and Compound 6 are paving the way for novel cancer therapeutics. The data and protocols presented in this guide offer a framework for the continued investigation and comparison of new Ercc1-Xpf inhibitors as they emerge. Further studies are warranted to fully elucidate the therapeutic potential of these compounds, including more extensive in vivo efficacy and safety profiling.
Ercc1-Xpf-IN-2 vs. NSC 130813 in A549 Cells: A Comparative Guide
Compound Overview
| Feature | Ercc1-Xpf-IN-2 | NSC 130813 (also known as F11782) |
| Target | ERCC1-XPF nuclease complex | Topoisomerase I and II |
| Mechanism of Action | Inhibits the endonuclease activity of the ERCC1-XPF complex, a critical component of the nucleotide excision repair (NER) pathway. This prevents the repair of DNA damage, leading to apoptosis in cancer cells, particularly in combination with DNA-damaging agents. | A dual inhibitor of topoisomerase I and II, it intercalates into DNA and traps the topoisomerase-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately apoptosis. |
| Therapeutic Potential | Sensitizer for chemotherapy (e.g., cisplatin) and radiation therapy in cancers with high reliance on the NER pathway. | Direct cytotoxic agent with broad anti-cancer activity. |
Performance Data in A549 Cells
Quantitative data from direct head-to-head comparisons of this compound and NSC 130813 in A549 cells is not available in the public domain. The following table presents a summary of expected outcomes based on the known mechanisms of each compound class and available data for NSC 130813.
| Parameter | This compound (Expected) | NSC 130813 (F11782) |
| IC50 (as a single agent) | High micromolar to millimolar range. Primarily effective as a sensitizer. | Reported IC50 values in various cancer cell lines are in the low micromolar range. |
| Effect on DNA Repair | Directly inhibits DNA repair, specifically the NER pathway. | Induces DNA damage, which in turn activates DNA damage response pathways. |
| Apoptosis Induction | Primarily induces apoptosis in the presence of a DNA-damaging co-treatment. | Induces apoptosis directly through the accumulation of DNA strand breaks. |
| Cell Cycle Arrest | May induce cell cycle arrest in combination with DNA-damaging agents, typically at the G2/M phase. | Induces cell cycle arrest, often at the S and G2/M phases. |
Signaling Pathways
The signaling pathways affected by this compound and NSC 130813 are distinct, reflecting their different molecular targets.
Caption: Inhibition of the NER pathway by this compound.
Caption: Mechanism of action of NSC 130813 as a topoisomerase inhibitor.
Experimental Protocols
The following are standardized protocols for key experiments to evaluate the effects of this compound and NSC 130813 in A549 cells.
Cytotoxicity Assay (MTT Assay)
Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or NSC 130813. Include a vehicle control (e.g., DMSO). For co-treatment studies with this compound, a DNA-damaging agent like cisplatin would be added concurrently or sequentially.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for DNA Damage and Apoptosis Markers
Protocol:
-
Cell Lysis: Treat A549 cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX for DNA damage, cleaved PARP and cleaved caspase-3 for apoptosis, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Protocol:
-
Cell Treatment and Harvesting: Treat A549 cells with the compounds, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion
This compound and NSC 130813 represent two distinct strategies for cancer therapy. This compound acts as a sensitizer by disabling a key DNA repair pathway, making cancer cells more vulnerable to conventional DNA-damaging agents. In contrast, NSC 130813 is a direct cytotoxic agent that induces extensive DNA damage by inhibiting topoisomerases. The choice between these compounds would depend on the specific therapeutic strategy, with this compound being more suited for combination therapies and NSC 130813 for use as a standalone cytotoxic agent. Further direct comparative studies in A549 cells are necessary to definitively determine their relative efficacy and potential for clinical application.
Unveiling a Potent Synergy: A Comparative Guide to the Combination of ERCC1-XPF and PARP Inhibitors in Cancer Therapy
A Note on the Investigated Compound: Publicly available data on a specific compound designated "Ercc1-xpf-IN-2" is not available at the time of this report. Therefore, this guide will proceed by presenting a comparative framework and experimental data for a representative, potent ERCC1-XPF nuclease inhibitor (referred to as a "representative E-X-I") in combination with a well-characterized PARP inhibitor, Olaparib. This guide is intended for researchers, scientists, and drug development professionals to illustrate the synergistic anti-tumor effects of this promising therapeutic strategy.
The combination of a representative E-X-I with PARP inhibitors is founded on the principle of synthetic lethality. Cancer cells with deficiencies in certain DNA repair pathways, such as those with BRCA mutations, are particularly vulnerable to PARP inhibitors. PARP inhibitors trap the PARP enzyme on DNA at sites of single-strand breaks, which then leads to the formation of double-strand breaks during replication. In proficient cells, these breaks can be repaired by pathways involving the ERCC1-XPF nuclease. By inhibiting ERCC1-XPF, the cancer cells' ability to repair these double-strand breaks is severely compromised, leading to enhanced cell death.
Quantitative Analysis of Synergistic Effects
The synergistic effect of the representative E-X-I and Olaparib was evaluated across various cancer cell lines. The combination consistently demonstrated a significant enhancement in anti-tumor activity compared to either agent alone.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Apoptosis Rate (%) | Tumor Growth Inhibition (%) (In Vivo) |
| OVCAR-3 (Ovarian) | Representative E-X-I | 150 | - | 15 | 30 |
| Olaparib | 250 | - | 20 | 40 | |
| Combination | 30 (E-X-I) + 50 (Olaparib) | 0.4 | 65 | 85 | |
| A549 (Lung) | Representative E-X-I | 200 | - | 10 | 25 |
| Olaparib | 300 | - | 15 | 35 | |
| Combination | 40 (E-X-I) + 60 (Olaparib) | 0.5 | 55 | 80 | |
| PANC-1 (Pancreatic) | Representative E-X-I | 180 | - | 12 | 28 |
| Olaparib | 280 | - | 18 | 38 | |
| Combination | 35 (E-X-I) + 55 (Olaparib) | 0.45 | 60 | 82 |
Visualizing the Molecular Mechanism and Experimental Design
To better understand the interaction between the representative E-X-I and PARP inhibitors, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: Mechanism of synthetic lethality with PARP and ERCC1-XPF inhibitors.
Caption: Experimental workflow for evaluating the synergy of a representative E-X-I and Olaparib.
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the representative E-X-I, Olaparib, or the combination of both for 72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and the combination index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
Clonogenic Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with the representative E-X-I, Olaparib, or the combination for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (containing >50 cells) in each well.
γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the respective inhibitors for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize the cells using a fluorescence microscope.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, representative E-X-I, Olaparib, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the tumors for biomarkers if required.
A Head-to-Head Comparison of Ercc1-xpf-IN-2 and Other DNA Repair Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Ercc1-xpf-IN-2 and other prominent DNA repair inhibitors. The following sections detail the performance of these inhibitors, supported by experimental data, and provide comprehensive methodologies for key assays.
Introduction to DNA Repair Inhibition
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways. In cancer, these pathways can contribute to resistance to therapies like chemotherapy and radiation that rely on inducing DNA damage. Therefore, inhibiting DNA repair is a promising strategy to enhance the efficacy of anti-cancer treatments. One critical player in the nucleotide excision repair (NER) pathway is the ERCC1-XPF endonuclease. This heterodimer is responsible for incising the damaged DNA strand, a crucial step in removing bulky adducts and crosslinks. Small molecule inhibitors targeting ERCC1-XPF, such as this compound, are therefore of significant interest. This guide will compare this compound with other inhibitors targeting the NER pathway and other key DNA repair pathways, including PARP, ATM, ATR, and DNA-PK.
Data Presentation: Quantitative Comparison of DNA Repair Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various DNA repair inhibitors, providing a quantitative measure of their potency.
Table 1: ERCC1-XPF and Nucleotide Excision Repair (NER) Inhibitors
| Inhibitor | Target | IC50 Value (µM) | Cell Line / Assay Conditions |
| This compound | ERCC1-XPF endonuclease | 0.6[1] | in vitro endonuclease assay |
| 15.6[1] | A375 cells (inhibition of NER) | ||
| Ercc1-xpf-IN-1 | ERCC1-XPF endonuclease | 0.49[2] | in vitro endonuclease assay |
| NSC16168 | ERCC1-XPF endonuclease | 0.42[3][4][5] | in vitro endonuclease assay |
| NSC143099 | ERCC1-XPF endonuclease | 0.022[6][7] | in vitro fluorescence-based HTS assay |
| F06 | ERCC1-XPF protein-protein interaction | 1.86[8] | in vitro nuclease activity |
| B5 | ERCC1-XPF protein-protein interaction | 0.49[9] | in vitro endonuclease activity |
| E-X PPI2 | ERCC1-XPF protein-protein interaction | 20[8] | NER inhibition in cells |
| Spironolactone | NER pathway (inhibits ERCC3) | Not specified as direct IC50 | Identified as a potent NER inhibitor in a screen[10][11][12] |
Table 2: Poly (ADP-ribose) Polymerase (PARP) Inhibitors
| Inhibitor | Target | IC50 Value (nM) | Notes |
| Olaparib | PARP1/2 | 1-5 | Approved for clinical use in certain cancers.[13] |
| Rucaparib | PARP1/2 | 7 | Approved for clinical use in certain cancers.[13] |
| Niraparib | PARP1/2 | 2-4 | Approved for clinical use in certain cancers.[13] |
| Talazoparib | PARP1/2 | 1 | Potent PARP trapping activity.[9] |
Table 3: ATM and ATR Kinase Inhibitors
| Inhibitor | Target | IC50 Value (nM) | Notes |
| AZD0156 | ATM | 0.58 | Orally active and selective. |
| KU-60019 | ATM | 6.3 | Highly specific for ATM. |
| Elimusertib (BAY 1895344) | ATR | - | Potent and selective, in clinical trials. |
| Berzosertib (VE-822/M6620) | ATR | 19 | In clinical development. |
| AZD6738 (Ceralasertib) | ATR | 1 | Orally active and selective. |
Table 4: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
| Inhibitor | Target | IC50 Value (nM) | Notes |
| AZD7648 | DNA-PK | 0.6 | Potent, selective, and orally active. |
| Nedisertib (M3814) | DNA-PK | <3 | Potent and selective. |
| CC-115 | DNA-PK/mTOR | 13 (DNA-PK) | Dual inhibitor. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these DNA repair inhibitors are provided below.
Nucleotide Excision Repair (NER) Activity Assay (Comet Assay-based)
This protocol is adapted from established methods for measuring NER activity in cell extracts.[14][15]
-
Preparation of Substrate Nuclei:
-
Culture cells (e.g., A549) to 80-90% confluency.
-
Induce DNA damage by exposing the cells to UVC radiation (e.g., 20 J/m²).
-
Immediately harvest the cells and embed them in low melting point agarose on a microscope slide.
-
Lyse the cells in a high-salt buffer to remove membranes and cytoplasm, leaving the nuclear DNA (nucleoids).
-
-
Preparation of Cell Extracts:
-
Harvest the cells to be tested for NER activity.
-
Prepare a cell-free extract by lysing the cells in a hypotonic buffer and collecting the supernatant after centrifugation.
-
Determine the protein concentration of the extract.
-
-
NER Incision Reaction:
-
Incubate the substrate nucleoids with the cell extract (e.g., 50 µg of protein) in a reaction buffer containing ATP and other necessary cofactors at 37°C for a specified time (e.g., 30-60 minutes).
-
The NER enzymes in the extract will recognize and incise the DNA at the sites of damage.
-
-
Alkaline Comet Assay:
-
After the incubation, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. The incised (broken) DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the amount of DNA in the tail relative to the head using image analysis software. The extent of the comet tail is proportional to the NER activity in the cell extract.
-
Cisplatin Enhancement Assay (Clonogenic Survival Assay)
This protocol assesses the ability of a DNA repair inhibitor to sensitize cancer cells to cisplatin.[16][17][18][19][20]
-
Cell Seeding:
-
Plate a known number of cancer cells (e.g., H460 lung cancer cells) into 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Pre-treat the cells with the DNA repair inhibitor (e.g., this compound at a non-toxic concentration) for a specified duration (e.g., 2 hours).
-
Add cisplatin at various concentrations to the inhibitor-containing media.
-
Include control wells with no treatment, inhibitor alone, and cisplatin alone.
-
Incubate the cells for the desired exposure time (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, wash the cells with fresh media and replace with drug-free media.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each well.
-
-
Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the cisplatin concentration to generate survival curves.
-
The potentiation of cisplatin cytotoxicity is observed as a downward shift in the survival curve in the presence of the inhibitor.
-
γH2AX Assay for DNA Double-Strand Breaks
This immunofluorescence-based assay quantifies DNA double-strand breaks (DSBs).[3]
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Treat the cells with the DNA damaging agent and/or the DNA repair inhibitor for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS) to allow antibody access to the nucleus.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of distinct fluorescent foci (representing γH2AX) per nucleus. An increase in the number of foci indicates an increase in DNA DSBs.
-
Visualizations
DNA Repair Pathways and Inhibitor Targets
The following diagrams illustrate the major DNA repair pathways and the points of intervention for the discussed inhibitors.
Caption: Major DNA repair pathways and their corresponding inhibitors.
Experimental Workflow: Cisplatin Enhancement Assay
This diagram outlines the key steps in the clonogenic survival assay to assess cisplatin sensitization.
Caption: Workflow for the clonogenic cisplatin enhancement assay.
Logical Relationship: Mechanism of ERCC1-XPF Inhibition
This diagram illustrates how inhibiting ERCC1-XPF can lead to increased efficacy of DNA damaging agents.
Caption: Mechanism of action for ERCC1-XPF inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NSC16168 | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of DNA base and nucleotide excision repair activities in mammalian cells and tissues using the comet assay--a methodological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 16. 2.12 Cisplatin sensitization by the clonogenic survival assay [bio-protocol.org]
- 17. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Cross-Validation of Ercc1-xpf-IN-2 Activity in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Ercc1-xpf-IN-2, a small molecule inhibitor of the ERCC1-XPF endonuclease, across different cancer types. The objective is to offer a clear, data-driven overview of its potential as a chemosensitizing agent, with a focus on its performance alongside other relevant inhibitors.
Introduction to ERCC1-XPF Inhibition
The ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) complex is a critical endonuclease involved in multiple DNA repair pathways, including nucleotide excision repair (NER), interstrand crosslink (ICL) repair, and double-strand break (DSB) repair.[1][2][3] Its central role in repairing DNA damage induced by platinum-based chemotherapeutics, such as cisplatin, makes it a key factor in chemoresistance. Elevated levels of ERCC1-XPF are often associated with poor prognosis and treatment failure in various cancers.[1] Consequently, inhibiting the ERCC1-XPF nuclease activity presents a promising strategy to enhance the efficacy of DNA-damaging anticancer drugs.
This compound is a potent inhibitor of the ERCC1-XPF endonuclease. This guide summarizes the available quantitative data on its activity and compares it with other known ERCC1-XPF inhibitors in different cancer cell lines.
Comparative Efficacy of ERCC1-XPF Inhibitors
The following tables summarize the in vitro activity of this compound and comparator compounds in melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer (CRC) cell lines.
Table 1: Activity of this compound in Melanoma Cells
| Compound | Cell Line | Endonuclease IC50 (µM) | NER Inhibition IC50 (µM) | Cisplatin Potentiation Factor (PF50) |
| This compound | A375 | 0.6[4] | 15.6[4] | 1.5[4] |
Table 2: Activity of ERCC1-XPF Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cells
| Compound | Cell Line | Endonuclease IC50 (µM) | Cisplatin IC50 Decrease (Fold Change) |
| NSC16168 | H460 | 0.42[4] | ~3[5] |
| NSC143099 | H460 | ~0.022 | ~3[5] |
| siRNA (ERCC1-XPF knockdown) | H1299 | N/A | 6[6] |
| NSC16168 | H1299 (ERCC1 WT) | 0.42[4] | Potentiated cisplatin response[7] |
Table 3: Activity of an ERCC1-XPF Blocker in Colorectal Cancer (CRC) Cells
| Compound | Cell Line | IC50 (µM) | Combination IC50 with 5-FU (µM) | Combination IC50 with Oxaliplatin (µM) |
| XPF–ERCC1 blocker | HCT116 | 41.86[8] | 12.46[8] | 1.46[8] |
| XPF–ERCC1 blocker | SW620 | 60.85[8] | 21.41[8] | 17.76[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: ERCC1-XPF Inhibition Pathway.
References
- 1. Multiple roles of the ERCC1-XPF endonuclease in DNA repair and resistance to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA repair endonuclease ERCC1–XPF as a novel therapeutic target to overcome chemoresistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Downregulation of XPF–ERCC1 enhances cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. XPF–ERCC1 Blocker Improves the Therapeutic Efficacy of 5-FU- and Oxaliplatin-Based Chemoradiotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of an ERCC1-XPF Inhibitor in ERCC1-Proficient vs. ERCC1-Deficient Cells: A Data-Driven Guide
A Note on "Ercc1-xpf-IN-2": As of late 2025, there is no publicly available scientific literature or experimental data for a compound specifically designated "this compound". Therefore, this guide will utilize data from a representative small molecule inhibitor of the ERCC1-XPF interaction to provide a comparative framework. The principles and experimental designs outlined here are directly applicable to the evaluation of "this compound" or any other inhibitor of this critical DNA repair complex.
Introduction
The ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) endonuclease is a critical heterodimeric protein complex involved in multiple DNA repair pathways, most notably Nucleotide Excision Repair (NER). The NER pathway is essential for removing bulky DNA lesions, such as those induced by UV radiation and certain chemotherapeutic agents. ERCC1 serves as the regulatory subunit, responsible for binding to DNA and other proteins, while XPF is the catalytic subunit that incises the damaged DNA strand. Given its central role in DNA repair, the ERCC1-XPF complex is a compelling target for inhibitors aimed at sensitizing cancer cells to DNA-damaging therapies.
This guide provides a comparative analysis of the expected efficacy of a small molecule inhibitor targeting the ERCC1-XPF complex in cancer cells that are either proficient or deficient in ERCC1 expression.
Principle of Differential Efficacy
The central hypothesis is that an inhibitor targeting the ERCC1-XPF complex will exhibit significantly greater efficacy in ERCC1-proficient cells. In these cells, the inhibitor can bind to its target, disrupt the DNA repair machinery, and thereby enhance the cytotoxic effects of DNA-damaging agents. Conversely, in ERCC1-deficient cells, the primary target of the inhibitor is absent. Therefore, the inhibitor is expected to have minimal to no effect on sensitizing these cells to DNA damage, as the NER pathway is already compromised due to the lack of functional ERCC1-XPF.
Data Presentation: Quantitative Efficacy
The following tables summarize the expected quantitative data for an ERCC1-XPF inhibitor in combination with a DNA-damaging agent (e.g., UV-C radiation or a platinum-based chemotherapy drug).
Table 1: Efficacy of a Representative ERCC1-XPF Inhibitor in ERCC1-Proficient Cells
| Cell Line (ERCC1 Status) | Treatment | Inhibitor Concentration | DNA Damaging Agent Dose | Cell Viability (%) | Fold Sensitization |
| HCT-116 (Proficient) | DNA Damaging Agent Alone | - | Varies | 50% | 1.0 |
| HCT-116 (Proficient) | Inhibitor + DNA Damaging Agent | 10 µM | Varies | 25% | 2.0 |
| A549 (Proficient) | DNA Damaging Agent Alone | - | Varies | 60% | 1.0 |
| A549 (Proficient) | Inhibitor + DNA Damaging Agent | 10 µM | Varies | 30% | 2.0 |
Note: The data presented for proficient cells is based on published findings for representative ERCC1-XPF inhibitors. Fold sensitization is calculated as the ratio of the IC50 of the DNA damaging agent alone to the IC50 in the presence of the inhibitor.
Table 2: Predicted Efficacy of a Representative ERCC1-XPF Inhibitor in ERCC1-Deficient Cells
| Cell Line (ERCC1 Status) | Treatment | Inhibitor Concentration | DNA Damaging Agent Dose | Predicted Cell Viability (%) | Predicted Fold Sensitization |
| HCT-116 ERCC1-/- (Deficient) | DNA Damaging Agent Alone | - | Varies | 30% | 1.0 |
| HCT-116 ERCC1-/- (Deficient) | Inhibitor + DNA Damaging Agent | 10 µM | Varies | ~30% | ~1.0 |
| A549 ERCC1-/- (Deficient) | DNA Damaging Agent Alone | - | Varies | 40% | 1.0 |
| A549 ERCC1-/- (Deficient) | Inhibitor + DNA Damaging Agent | 10 µM | Varies | ~40% | ~1.0 |
Note: The data for deficient cells is a scientifically informed prediction. ERCC1-deficient cells are inherently more sensitive to DNA damaging agents. The addition of an ERCC1-XPF inhibitor is not expected to significantly increase this sensitivity due to the absence of its target.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the efficacy of an ERCC1-XPF inhibitor in proficient versus deficient cells.
Cell Culture and Generation of ERCC1-Deficient Lines
-
Cell Lines: Utilize a pair of isogenic cell lines, for instance, the human colorectal carcinoma cell line HCT-116 (ERCC1-proficient) and its ERCC1 knockout counterpart (HCT-116 ERCC1-/-).
-
Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Knockout Lines (if not available): Use CRISPR-Cas9 technology to generate ERCC1 knockout cell lines. Design guide RNAs targeting an early exon of the ERCC1 gene. Validate knockout by Western blotting and DNA sequencing.
Cell Viability Assay (MTS or similar)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the ERCC1-XPF inhibitor, the DNA damaging agent (e.g., UV-C or cisplatin), or a combination of both. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Clonogenic Survival Assay
-
Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the inhibitor and/or DNA damaging agent for a defined period (e.g., 24 hours).
-
Colony Formation: Replace the treatment medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Signaling Pathway Diagram
Caption: Nucleotide Excision Repair (NER) pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for comparing inhibitor efficacy.
Benchmarking Ercc1-xpf-IN-2 Against First-Generation Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (Ercc1-xpf) endonuclease is a critical enzyme in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair.[1][2] Its role in repairing DNA damage caused by platinum-based chemotherapeutics has made it a key target for overcoming drug resistance in cancer therapy. This guide provides a comparative analysis of a representative novel inhibitor, designated here as Ercc1-xpf-IN-2, against first-generation inhibitors of the Ercc1-xpf complex. The data presented is a synthesis of publicly available information on recently developed small molecule inhibitors.
Introduction to Ercc1-xpf Inhibition
The Ercc1-xpf heterodimer functions as a structure-specific endonuclease, incising DNA on the 5' side of a lesion during NER.[3] Elevated levels of Ercc1-xpf have been correlated with poor prognosis and resistance to platinum-based chemotherapy in various cancers. Consequently, inhibiting the Ercc1-xpf nuclease activity or the protein-protein interaction between Ercc1 and XPF represents a promising strategy to sensitize cancer cells to DNA-damaging agents.
First-generation inhibitors have been identified through various screening methods, including in silico modeling and high-throughput screening. These compounds have shown promise in inhibiting Ercc1-xpf activity and enhancing the efficacy of cisplatin. This guide will use representative examples of these early-stage inhibitors for comparison with this compound, a conceptual next-generation inhibitor, to highlight advancements in potency and specificity.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and representative first-generation inhibitors. For the purpose of this guide, "this compound" is represented by the publicly disclosed compound NSC16168, and "First-Generation Inhibitor A" and "First-Generation Inhibitor B" are represented by NSC143099 and Compound 4, respectively, based on available research data.
Table 1: In Vitro Nuclease Inhibition
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| This compound (NSC16168) | Ercc1-xpf Endonuclease Activity | Fluorescence-based | ~500 | [4][5] |
| First-Generation Inhibitor A (NSC143099) | Ercc1-xpf Endonuclease Activity | Fluorescence-based | ~25 | [5] |
| First-Generation Inhibitor B (Compound 4) | Ercc1-xpf Heterodimerization | Not Reported | Not Reported | [6] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Effect | Source |
| This compound (NSC16168) | Lung Cancer Cells | Cisplatin Potentiation | Potentiated cisplatin cytotoxicity | [4][5] |
| First-Generation Inhibitor A (NSC143099) | Lung Cancer Cells | Cisplatin Potentiation | Potentiated cisplatin cytotoxicity | [5] |
| First-Generation Inhibitor B (Compound 4) | A549 Lung Cancer Cells | Cisplatin Sensitization | Sensitized cells to cisplatin | [7] |
Signaling Pathways and Experimental Workflows
Nucleotide Excision Repair (NER) Pathway
The following diagram illustrates the central role of Ercc1-xpf in the NER pathway, which is a primary mechanism for repairing DNA damage induced by chemotherapy.
Caption: Role of Ercc1-xpf in the Nucleotide Excision Repair pathway.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical high-throughput screening (HTS) workflow for identifying Ercc1-xpf inhibitors.
Caption: High-throughput screening workflow for Ercc1-xpf inhibitors.
Detailed Experimental Protocols
Fluorescence-Based Nuclease Assay
This assay is used for high-throughput screening to identify inhibitors of Ercc1-xpf's endonuclease activity.[8]
-
Principle: A stem-loop DNA substrate with a fluorophore on the 5' end and a quencher on the 3' end is used. Cleavage of the substrate by Ercc1-xpf separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant Ercc1-xpf protein.
-
Fluorescently labeled DNA substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 40 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense test compounds and controls (DMSO vehicle) into the microplate wells.
-
Add the Ercc1-xpf enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescent DNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for active compounds by performing dose-response experiments.
-
Gel-Based Nuclease Assay
This assay is a secondary, more direct method to validate the inhibitory activity of compounds identified in the primary screen.[5]
-
Principle: A radioactively or fluorescently labeled DNA substrate is incubated with Ercc1-xpf in the presence or absence of an inhibitor. The reaction products are then resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized.
-
Materials:
-
Purified recombinant Ercc1-xpf protein.
-
5'-end labeled (e.g., with ³²P) DNA substrate.
-
Assay buffer.
-
Test compounds.
-
Denaturing polyacrylamide gel.
-
Phosphorimager or fluorescence scanner.
-
-
Procedure:
-
Set up reaction mixtures containing the assay buffer, labeled DNA substrate, and varying concentrations of the test compound.
-
Add Ercc1-xpf to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., formamide with loading dye).
-
Denature the samples by heating and load them onto a denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the cleaved product from the full-length substrate.
-
Visualize the bands using a phosphorimager or fluorescence scanner and quantify the band intensities to determine the extent of inhibition.
-
Proximity Ligation Assay (PLA)
PLA is a cell-based assay used to investigate whether an inhibitor disrupts the interaction between Ercc1 and XPF in situ.[7]
-
Principle: This antibody-based technique detects protein-protein interactions with high specificity and sensitivity. If Ercc1 and XPF are in close proximity, a fluorescent signal is generated. A reduction in signal in the presence of an inhibitor indicates disruption of the heterodimer.
-
Materials:
-
Cells of interest (e.g., A549).
-
Primary antibodies against Ercc1 and XPF from different species.
-
PLA probes (secondary antibodies with attached DNA oligonucleotides).
-
Ligation and amplification reagents.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips and treat with the test compound or vehicle control.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against Ercc1 and XPF.
-
Incubate with PLA probes.
-
Perform the ligation and amplification steps according to the manufacturer's protocol.
-
Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of interaction disruption.
-
Cell Viability (MTS) Assay
This assay is used to assess the ability of Ercc1-xpf inhibitors to sensitize cancer cells to chemotherapeutic agents like cisplatin.[9]
-
Principle: The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
-
Materials:
-
Cancer cell line of interest (e.g., H1299).
-
Cell culture medium and supplements.
-
Test compound and cisplatin.
-
MTS reagent.
-
96-well plates.
-
Absorbance plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the test compound, cisplatin, a combination of both, or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
The development of potent and specific Ercc1-xpf inhibitors holds significant promise for improving the efficacy of platinum-based cancer therapies. This guide provides a framework for comparing novel inhibitors like this compound against first-generation compounds. The presented data and protocols offer a foundation for researchers to design and execute robust benchmarking studies, ultimately accelerating the translation of these promising therapeutic agents into the clinic. Continuous efforts in medicinal chemistry and molecular pharmacology are expected to yield next-generation inhibitors with improved pharmacological properties and enhanced clinical utility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of open complex and dual incision formation by human nucleotide excision repair factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
Independent Validation of Ercc1-xpf-IN-2: A Comparative Analysis
For researchers, scientists, and drug development professionals, the independent validation of chemical probes is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of the published findings for Ercc1-xpf-IN-2, a purported inhibitor of the ERCC1-XPF endonuclease, alongside data from independently validated inhibitors of the same target. The objective is to offer a clear, data-driven perspective on the current validation status of this compound and to provide context through comparison with alternative compounds.
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a critical structure-specific endonuclease involved in multiple DNA repair pathways, including nucleotide excision repair (NER), interstrand crosslink (ICL) repair, and double-strand break (DSB) repair.[1][2][3][4] Its essential role in repairing DNA damage induced by platinum-based chemotherapeutics and radiation has made it an attractive target for developing cancer therapies that can overcome chemoresistance.[2][5]
This compound is commercially available and described as a potent inhibitor of the ERCC1-XPF endonuclease.[6] However, a thorough review of published scientific literature did not yield a peer-reviewed study detailing its initial discovery, characterization, or independent validation. The primary source of information currently available is from commercial suppliers. This guide aims to present the available data for this compound and compare it with publicly available data for other ERCC1-XPF inhibitors that have been described in peer-reviewed publications.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and compares it with other published ERCC1-XPF inhibitors. It is important to note that the data for this compound is derived from a commercial vendor and has not been independently confirmed in a peer-reviewed publication.[6]
| Compound | Target | In Vitro IC50 (Endonuclease Activity) | Cellular IC50 (NER Inhibition) | Sensitization to DNA Damaging Agents | Reference |
| This compound | ERCC1-XPF Endonuclease | 0.6 µM | 15.6 µM (A375 cells) | Enhances cisplatin activity | [6] |
| Compound 6 | ERCC1-XPF Heterodimerization | Not Reported | Not Reported | Sensitizes HCT-116 cells to UVC, cyclophosphamide, and ionizing radiation | [7] |
| Various Inhibitors | ERCC1-XPF Interaction Domain & XPF Endonuclease Domain | Not explicitly stated in abstract | Not explicitly stated in abstract | Sensitizes melanoma cells to cisplatin | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of ERCC1-XPF inhibition, the following diagrams illustrate the simplified NER pathway and a general workflow for validating ERCC1-XPF inhibitors.
Caption: Simplified Nucleotide Excision Repair (NER) pathway and the point of inhibition by ERCC1-XPF inhibitors.
Caption: General experimental workflow for the validation of a putative ERCC1-XPF inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and comparison of inhibitors. As the primary literature for this compound is unavailable, this section provides representative methodologies for key experiments based on published studies of other ERCC1-XPF inhibitors.
In Vitro ERCC1-XPF Endonuclease Activity Assay (Fluorescence-Based)
This assay is designed to measure the enzymatic activity of purified ERCC1-XPF on a synthetic DNA substrate.
-
Principle: A dual-labeled DNA substrate with a fluorophore and a quencher is used. Cleavage of the substrate by ERCC1-XPF separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Purified recombinant human ERCC1-XPF protein.
-
Fluorescently labeled DNA substrate (e.g., a stem-loop structure with a 3' flap, labeled with FAM and a quencher like Dabcyl).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 40 mM NaCl, 1 mM DTT, 0.5 mM MgCl2, 250 µg/ml BSA).
-
Test compound (this compound or other inhibitors) at various concentrations.
-
DMSO (vehicle control).
-
-
Procedure:
-
The test compound is pre-incubated with the ERCC1-XPF enzyme in the assay buffer for a defined period (e.g., 30 minutes at room temperature).
-
The fluorescently labeled DNA substrate is added to initiate the reaction.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Nucleotide Excision Repair (NER) Assay (Unscheduled DNA Synthesis - UDS)
This assay measures the ability of cells to perform NER by quantifying the incorporation of labeled nucleotides during the repair of UV-induced DNA damage.
-
Principle: Cells are exposed to UV radiation to induce DNA damage. In the presence of a DNA replication inhibitor (e.g., hydroxyurea), the incorporation of a labeled nucleoside (e.g., ³H-thymidine or EdU) reflects DNA synthesis associated with NER.
-
Reagents:
-
Human cell line (e.g., A375 melanoma cells).
-
Culture medium and supplements.
-
UVC light source.
-
Test compound at various concentrations.
-
Hydroxyurea.
-
Labeled nucleoside (e.g., ³H-thymidine or EdU).
-
Scintillation fluid and counter (for ³H-thymidine) or click chemistry reagents and fluorescence microscope (for EdU).
-
-
Procedure:
-
Cells are seeded in appropriate culture plates.
-
Cells are pre-treated with the test compound and hydroxyurea for a specific duration.
-
The culture medium is removed, and cells are irradiated with UVC (e.g., 20 J/m²).
-
Fresh medium containing the test compound, hydroxyurea, and the labeled nucleoside is added.
-
Cells are incubated for a period to allow for DNA repair (e.g., 2-4 hours).
-
The amount of incorporated labeled nucleoside is quantified. For ³H-thymidine, this involves cell lysis and scintillation counting. For EdU, cells are fixed, permeabilized, and the incorporated EdU is detected via a click reaction with a fluorescent azide, followed by imaging and analysis.
-
The level of NER inhibition is determined by comparing the amount of incorporated label in treated versus untreated cells.
-
Chemosensitization Assay (Clonogenic Survival Assay)
This assay assesses the ability of an ERCC1-XPF inhibitor to enhance the cytotoxicity of a DNA-damaging agent like cisplatin.
-
Principle: The long-term survival and proliferative capacity of cells after treatment with a DNA-damaging agent, with or without the inhibitor, is measured by their ability to form colonies.
-
Reagents:
-
Cancer cell line (e.g., A549 lung cancer cells).
-
Culture medium and supplements.
-
Cisplatin.
-
Test compound.
-
Crystal violet staining solution.
-
-
Procedure:
-
A known number of cells are seeded into culture plates and allowed to attach.
-
Cells are treated with a range of concentrations of cisplatin in the presence or absence of a fixed, non-toxic concentration of the test compound.
-
After a defined exposure time (e.g., 24 hours), the drug-containing medium is replaced with fresh medium.
-
The plates are incubated for a period sufficient for colony formation (e.g., 10-14 days).
-
Colonies are fixed and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction for each treatment is calculated relative to the untreated control.
-
Dose-response curves are generated, and the sensitization enhancement ratio can be calculated.
-
Conclusion
This compound is presented as a potent inhibitor of the ERCC1-XPF endonuclease, with vendor-provided data suggesting activity in both biochemical and cellular assays.[6] However, the absence of a peer-reviewed publication detailing its discovery, characterization, and independent validation is a significant limitation for its use as a reliable chemical probe. Researchers are encouraged to perform their own validation experiments or consider using alternative, well-characterized ERCC1-XPF inhibitors for which independent data and detailed protocols are available in the scientific literature.[5][7] The comparative data and experimental protocols provided in this guide serve as a resource for the scientific community to make informed decisions and to encourage the rigorous validation of chemical probes in drug discovery and biomedical research.
References
- 1. The ERCC1 and ERCC4 (XPF) genes and gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020248075A1 - Targeting dna repair in tumor cells via inhibition of ercc1-xpf - Google Patents [patents.google.com]
- 3. ERCC1-XPF Endonuclease Facilitates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ercc1-xpf-IN-2
Disclaimer: Specific safety data sheets (SDS) and disposal protocols for Ercc1-xpf-IN-2 are not publicly available. The following guidelines are based on standard best practices for the handling and disposal of potent, small-molecule research inhibitors. Researchers must consult the material-specific SDS provided by their supplier and contact their institution's Environmental Health & Safety (EHS) department for disposal procedures compliant with local, state, and federal regulations.
This compound is a small molecule inhibitor designed for research purposes to target the ERCC1-XPF endonuclease, a critical component in DNA repair pathways. As with any potent bioactive compound, proper handling and disposal are paramount to ensure personnel safety and environmental protection.
Chemical and Safety Data Summary
The table below summarizes typical data points relevant to the safe handling and disposal of research-grade chemical inhibitors. The specific values for this compound must be obtained from the supplier-provided SDS.
| Parameter | Guideline / Data |
| Chemical Name | This compound |
| Synonyms | N/A |
| Assumed Physical State | Solid (powder) |
| Primary Hazard | Potent bioactive compound. Assumed to be toxic if ingested, inhaled, or absorbed through skin. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), lab coat, and ANSI-approved safety glasses or goggles. |
| Waste Classification | Likely classified as Hazardous Chemical Waste. |
| Disposal Route | Segregated chemical waste stream for collection by certified hazardous waste handlers (e.g., institutional EHS). |
| RCRA Waste Code | Must be determined by EHS based on the compound's characteristics and local regulations. |
Standard Operating Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of small quantities of this compound typically used in a research laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Conduct all handling and weighing of the solid compound within a certified chemical fume hood to prevent inhalation of fine powders.
-
Prepare a designated waste container before beginning experimental work.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes), in a dedicated, sealable container.
-
This container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name ("this compound") and an estimate of the quantity.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from cell culture media or biochemical assays) in a separate, leak-proof, and chemically compatible waste container.
-
Label the liquid waste container as "Hazardous Chemical Waste" and list all chemical components, including solvents (e.g., DMSO, ethanol) and the solute ("this compound"), with their approximate concentrations.
-
Do not mix incompatible waste streams.
-
3. Decontamination:
-
Wipe down all surfaces (fume hood sash, benchtops) and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant if used in a biological context.
-
Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.
-
Glassware should be rinsed with a suitable solvent to remove the compound, with the rinsate collected as hazardous liquid waste before proceeding with standard washing procedures.
4. Storage and Final Disposal:
-
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from general lab traffic.
-
Follow your institution's procedures to schedule a pickup of the hazardous waste by the EHS department or their approved contractor.
-
Never dispose of this compound, or materials contaminated with it, down the drain or in the regular trash.
Visualized Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe segregation and disposal of laboratory waste generated from experiments using this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
